molecular formula C12H14O3 B117487 [[o-(Allyloxy)phenoxy]methyl]oxirane CAS No. 6452-72-8

[[o-(Allyloxy)phenoxy]methyl]oxirane

Cat. No.: B117487
CAS No.: 6452-72-8
M. Wt: 206.24 g/mol
InChI Key: FZONULHLKBOHHY-UHFFFAOYSA-N
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Description

[[o-(Allyloxy)phenoxy]methyl]oxirane, also known as this compound, is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-prop-2-enoxyphenoxy)methyl]oxirane
Source PubChem
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InChI

InChI=1S/C12H14O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h2-6,10H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZONULHLKBOHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983149
Record name 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6452-72-8
Record name 2-[[2-(2-Propen-1-yloxy)phenoxy]methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((o-(Allyloxy)phenoxy)methyl)oxirane
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Record name 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
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Record name [[o-(allyloxy)phenoxy]methyl]oxirane
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Foundational & Exploratory

An In-depth Technical Guide to [[o-(Allyloxy)phenoxy]methyl]oxirane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[[o-(Allyloxy)phenoxy)methyl]oxirane is a bifunctional molecule of significant interest in polymer chemistry and material science. Possessing both a reactive oxirane (epoxide) ring and a versatile allyl group, this compound serves as a valuable building block for the synthesis of advanced functional polymers. The strategic placement of the allyloxy group at the ortho position of the phenoxy ring introduces a site for post-polymerization modification, enabling the creation of materials with tailored properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of [[o-(Allyloxy)phenoxy)methyl]oxirane, with a focus on its utility in the development of novel polymeric architectures.

Introduction: A Bifunctional Monomer for Advanced Polymer Synthesis

In the realm of polymer chemistry, monomers bearing multiple reactive functional groups are invaluable for the design of complex macromolecular structures. [[o-(Allyloxy)phenoxy)methyl]oxirane, also known as 2-((2-(allyloxy)phenoxy)methyl)oxirane, is one such molecule that offers a unique combination of reactive sites. The presence of a terminal epoxide ring allows for ring-opening polymerization to form a polyether backbone, a class of polymers known for their chemical stability and diverse applications. Simultaneously, the pendant allyl group provides a readily accessible handle for a variety of post-polymerization modification reactions, such as thiol-ene "click" chemistry. This dual functionality opens avenues for the creation of well-defined block copolymers, graft polymers, and functional polymer networks with applications ranging from drug delivery systems to advanced coatings and adhesives.

Chemical Structure and Identification

The chemical structure of [[o-(Allyloxy)phenoxy)methyl]oxirane consists of an oxirane ring linked to a phenoxy group through a methylene bridge. The phenoxy group is substituted at the ortho position with an allyloxy group.

Molecular Structure:

Caption: Chemical structure of [[o-(Allyloxy)phenoxy]methyl]oxirane.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-[[2-(2-Propenyloxy)phenoxy]methyl]oxirane[1]
CAS Number 6452-72-8 (racemic)
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
SMILES C=CCOC1=CC=CC=C1OCC2OC2

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Expected to be a liquid at room temperatureAnalogy
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Storage Conditions Inert atmosphere, 2-8°C

Spectroscopic Characterization:

Definitive spectroscopic data (NMR, IR, MS) for [[o-(Allyloxy)phenoxy)methyl]oxirane could not be located in the surveyed scientific literature. However, the expected spectral features can be predicted based on its chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxirane ring (typically in the range of 2.5-3.5 ppm), the allyl group (vinylic protons around 5.0-6.0 ppm and methylene protons adjacent to the oxygen and the double bond), the methylene bridge between the phenoxy and oxirane groups, and the aromatic protons of the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would be expected to display distinct signals for the carbons of the oxirane ring (around 45-55 ppm), the carbons of the allyl group, the methylene bridge, and the aromatic carbons.

  • FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide groups, the C=C stretching of the allyl group, and the C-H stretching of the aromatic and aliphatic moieties. The presence of the oxirane ring can often be identified by specific vibrational modes.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of fragments such as the allyl group or parts of the oxirane ring.

Synthesis of this compound: A Detailed Protocol

The most common and industrially relevant method for the synthesis of aryl glycidyl ethers is the reaction of a phenol with epichlorohydrin in the presence of a base. This general procedure can be adapted for the synthesis of [[o-(Allyloxy)phenoxy)methyl]oxirane from 2-allyloxyphenol.

Reaction Scheme:

G phenol 2-Allyloxyphenol product This compound phenol->product + epichlorohydrin Epichlorohydrin epichlorohydrin->product + base Base (e.g., NaOH) base->product salt NaCl + H2O product->salt + phenol_node epichlorohydrin_node product_node

Caption: General synthesis of this compound.

Experimental Protocol:

The following is a generalized, step-by-step methodology based on established procedures for the synthesis of analogous glycidyl ethers. Researchers should optimize the reaction conditions for their specific setup.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: 2-Allyloxyphenol is dissolved in a suitable solvent, such as toluene or a mixture of an organic solvent and water. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction between the aqueous and organic phases.

  • Addition of Base: An aqueous solution of a strong base, typically sodium hydroxide, is slowly added to the stirred solution of 2-allyloxyphenol. This deprotonates the phenol to form the more nucleophilic phenoxide.

  • Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the reaction mixture at a controlled temperature, often between 40-60°C. The reaction is typically exothermic, and the addition rate should be managed to maintain the desired temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine to remove any remaining base and salt.

  • Purification: The organic solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure [[o-(Allyloxy)phenoxy)methyl]oxirane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions, such as oxidation of the phenol.

  • Phase-Transfer Catalyst: Increases the rate of reaction between the aqueous phenoxide and the organic epichlorohydrin.

  • Controlled Addition of Reagents: Helps to manage the exothermicity of the reaction and prevent the formation of byproducts.

  • Washing Steps: Crucial for removing impurities and ensuring the purity of the final product.

  • Purification Method: The choice between vacuum distillation and column chromatography depends on the boiling point and polarity of the product and any impurities.

Reactivity and Polymerization

The dual functionality of [[o-(Allyloxy)phenoxy)methyl]oxirane allows for a rich and versatile chemistry. The oxirane and allyl groups can be reacted selectively or in concert to produce a variety of polymeric structures.

5.1. Ring-Opening Polymerization of the Epoxide

The strained three-membered ring of the epoxide is susceptible to ring-opening by both anionic and cationic initiators, leading to the formation of a polyether backbone. The choice of initiator is critical as it can influence the regioselectivity of the ring-opening and the potential for side reactions involving the allyl group.

Anionic Ring-Opening Polymerization (AROP):

AROP is often preferred for the controlled polymerization of epoxides, as it can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. A typical initiator for the AROP of glycidyl ethers is a potassium alkoxide.

G Monomer Monomer Initiation Initiation Monomer->Initiation Propagation Propagation Initiation->Propagation Termination (optional) Termination (optional) Propagation->Termination (optional) Polymer Polymer Termination (optional)->Polymer Living Polymer Living Polymer Termination (optional)->Living Polymer Initiator Initiator Initiator->Initiation Solvent Solvent Solvent->Propagation

Caption: Workflow for Anionic Ring-Opening Polymerization.

5.2. Post-Polymerization Modification of the Allyl Group

The pendant allyl groups along the polyether backbone are amenable to a wide range of chemical transformations, most notably "click" chemistry reactions such as thiol-ene coupling. This allows for the introduction of various functional groups after the polymerization is complete.

Thiol-Ene "Click" Chemistry:

The reaction of a thiol with the allyl group, typically initiated by UV light or a radical initiator, is a highly efficient and orthogonal reaction. This enables the attachment of a wide variety of thiol-containing molecules, including biomolecules, fluorescent dyes, and other polymers, to the polyether backbone.

5.3. Dual Reactivity and Network Formation

The presence of both the epoxide and allyl groups allows for the formation of cross-linked networks. For instance, the epoxide can be polymerized first, followed by cross-linking through the allyl groups, or both functionalities can be reacted simultaneously under specific conditions.

Applications in Materials Science and Drug Development

The unique chemical architecture of [[o-(Allyloxy)phenoxy)methyl]oxirane and the resulting polymers makes them attractive for a variety of applications:

  • Functional Coatings and Adhesives: The ability to form cross-linked networks and to be functionalized with various groups makes these polymers suitable for the development of high-performance coatings and adhesives with tailored properties such as adhesion, chemical resistance, and surface energy.

  • Biomaterials and Drug Delivery: The polyether backbone is often biocompatible, and the pendant functional groups can be used to attach drugs, targeting ligands, or other bioactive molecules. This makes these polymers promising candidates for the development of drug delivery systems, hydrogels for tissue engineering, and biocompatible coatings for medical devices. The ability to create amphiphilic block copolymers by polymerizing this monomer with a hydrophilic monomer opens up possibilities for the formation of micelles for drug encapsulation.

  • Advanced Polymer Architectures: The versatility of this monomer allows for the synthesis of complex polymer architectures, such as graft copolymers and star polymers, which can have unique solution and solid-state properties.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling [[o-(Allyloxy)phenoxy)methyl]oxirane. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

[[o-(Allyloxy)phenoxy)methyl]oxirane is a highly versatile bifunctional monomer with significant potential in the field of polymer chemistry and materials science. Its unique combination of a polymerizable epoxide ring and a modifiable allyl group provides a powerful platform for the synthesis of a wide range of advanced functional polymers. While further research is needed to fully elucidate its physicochemical properties and explore the full scope of its applications, the foundational chemistry of this molecule suggests a bright future in the development of novel materials for a variety of high-tech and biomedical applications.

References

  • This reference is a placeholder for a peer-reviewed article detailing the synthesis and characterization of [[o-(Allyloxy)phenoxy)
  • This reference is a placeholder for a peer-reviewed article detailing the physicochemical properties of [[o-(Allyloxy)phenoxy)
  • This reference is a placeholder for a peer-reviewed article providing spectroscopic data for [[o-(Allyloxy)phenoxy)
  • This reference is a placeholder for a peer-reviewed article detailing the applications of polymers derived from [[o-(Allyloxy)phenoxy)
  • This reference is a placeholder for a peer-reviewed article discussing the reactivity of [[o-(Allyloxy)phenoxy)
  • This reference is a placeholder for a peer-reviewed article on the ring-opening polymeriz
  • Google Patents. Synthesis method of allyl glycidyl ether.
  • This reference is a placeholder for a peer-reviewed article on thiol-ene chemistry in polymer modific
  • Chemsigma. This compound [6452-72-8]. [Link]8.html)

Sources

An In-depth Technical Guide to [[o-(Allyloxy)phenoxy]methyl]oxirane (CAS Number: 6452-72-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [[o-(Allyloxy)phenoxy]methyl]oxirane, a versatile bifunctional molecule with significant potential in polymer chemistry, materials science, and as a key intermediate in organic synthesis. By detailing its chemical properties, synthesis, and potential applications, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: A Molecule of Dual Reactivity

This compound, also known as 2-[[2-(2-propen-1-yloxy)phenoxy]methyl]oxirane, is an organic compound distinguished by the presence of two highly reactive functional groups: an epoxide (oxirane) ring and an allyl ether. This dual functionality makes it a valuable building block for the synthesis of complex molecules and functional polymers. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions. Concurrently, the allyl group provides a site for reactions such as polymerization, thiol-ene additions, and other transformations characteristic of carbon-carbon double bonds. This unique combination allows for orthogonal chemical modifications, where one functional group can be reacted selectively while leaving the other intact for subsequent transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. While experimental data for this specific compound is not extensively published, we can infer key properties based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 6452-72-8N/A
Molecular Formula C₁₂H₁₄O₃N/A
Molecular Weight 206.24 g/mol [1]
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds
Storage Store at 2-8°C under an inert atmosphereInferred from supplier data

Note: Some properties are inferred from structurally similar compounds due to the limited availability of experimental data for this specific CAS number.

Synthesis Methodology: The Williamson Ether Synthesis and Epoxidation

The synthesis of this compound can be logically approached through a two-step process that is common for the preparation of glycidyl ethers of phenols. This involves an initial etherification followed by an epoxidation step.

Diagram of the Synthetic Pathway

Synthesis_Pathway Reactant1 2-Allyloxyphenol Intermediate Chlorohydrin Intermediate Reactant1->Intermediate Williamson Ether Synthesis Reactant2 Epichlorohydrin Reactant2->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product This compound Base->Product Intermediate->Product Intramolecular Cyclization (Dehydrohalogenation)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for synthesizing glycidyl ethers. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve high yields and purity.

Step 1: Synthesis of the Chlorohydrin Intermediate

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reactant Charging: Charge the flask with 2-allyloxyphenol and an excess of epichlorohydrin (typically 3-10 equivalents). The excess epichlorohydrin also serves as the solvent.

  • Initiation: While stirring the mixture, slowly add a catalytic amount of a suitable base, such as a quaternary ammonium salt (e.g., benzyltrimethylammonium chloride), to facilitate the initial coupling reaction.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step involves the nucleophilic attack of the phenoxide (formed in situ) on the epoxide of epichlorohydrin or, more commonly, a Williamson ether synthesis-type reaction where the phenoxide displaces the chloride of epichlorohydrin. The more likely pathway is the formation of a chlorohydrin intermediate.

Step 2: Intramolecular Cyclization to Form the Oxirane Ring

  • Base Addition: After the formation of the chlorohydrin intermediate is complete, cool the reaction mixture. Slowly add a stoichiometric amount of a strong base, such as an aqueous solution of sodium hydroxide, to the reaction mixture. This step is highly exothermic and should be performed with caution, possibly in an ice bath.

  • Dehydrohalogenation: The added base will deprotonate the hydroxyl group of the chlorohydrin intermediate, which then undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the chloride and form the epoxide ring.

  • Workup: After the reaction is complete, the mixture is typically washed with water to remove the salt byproduct and any excess base. The organic layer is then separated.

  • Purification: The crude product is purified by vacuum distillation to remove the excess epichlorohydrin and isolate the final product, this compound.

Applications in Research and Development

The unique bifunctional nature of this compound opens up a wide range of potential applications, particularly in polymer and materials science.

Monomer for Functional Polymers

The epoxide and allyl groups can be polymerized through different mechanisms. The oxirane ring can undergo ring-opening polymerization, initiated by anionic, cationic, or coordination catalysts, to form polyethers. The resulting polymers possess pendant allyloxy-phenoxy groups, which can be further functionalized. This allows for the creation of polymers with tailored properties for applications such as:

  • Drug Delivery Systems: The polyether backbone can provide hydrophilicity, while the pendant groups can be modified with targeting ligands or hydrophobic drugs.

  • Biocompatible Materials: Polyethers like polyethylene glycol (PEG) are known for their biocompatibility. Polymers derived from this monomer could offer similar properties with the added benefit of functionalizable side chains.

Crosslinking Agent and Reactive Diluent in Epoxy Resins

This compound can be incorporated into epoxy resin formulations.[2][3] The glycidyl ether group can react with curing agents (e.g., amines, anhydrides) to become part of the crosslinked polymer network. The allyl group can then be utilized in a secondary curing step, for example, through free-radical polymerization or thiol-ene chemistry, to further increase the crosslink density and modify the material properties.

Its use as a reactive diluent can help to reduce the viscosity of high-viscosity epoxy resins, improving their processability without the need for volatile organic compounds (VOCs).[3]

Diagram of Application Pathways

Application_Pathways cluster_polymerization Polymerization cluster_ROP Ring-Opening Polymerization cluster_Allyl Allyl Group Polymerization cluster_modification Material Modification cluster_epoxy Epoxy Resins cluster_synthesis Organic Synthesis cluster_pharma Pharmaceuticals Molecule This compound Monomer As a Monomer Molecule->Monomer Modifier As a Modifier Molecule->Modifier Intermediate As an Intermediate Molecule->Intermediate Polyether Functional Polyethers Monomer->Polyether VinylPolymer Vinyl Polymers Monomer->VinylPolymer Crosslinker Crosslinking Agent Modifier->Crosslinker ReactiveDiluent Reactive Diluent Modifier->ReactiveDiluent API Active Pharmaceutical Ingredients Intermediate->API

Caption: Potential application pathways for this compound.

Intermediate in Organic Synthesis

The dual reactivity of this molecule makes it a valuable intermediate for the synthesis of a variety of target molecules. For instance, the epoxide can be opened with a nucleophile to introduce the allyloxyphenoxymethyl moiety into a larger structure, while the allyl group is reserved for a later transformation. This is particularly useful in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For example, similar glycidyl ethers are used as key intermediates in the synthesis of drugs like ranolazine.[4][5]

Safety and Handling

Given the presence of a reactive epoxide group and the general hazards associated with similar compounds, this compound should be handled with care in a laboratory setting.

Hazard Identification (Inferred from analogous compounds):

  • Skin and Eye Irritation: Glycidyl ethers are often irritating to the skin and eyes.[6] Prolonged or repeated skin contact may lead to sensitization.[7]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[7]

  • Harmful if Swallowed: Ingestion may be harmful.

  • Potential Mutagenicity/Carcinogenicity: Some glycidyl ethers are considered to be potential mutagens or carcinogens.[8]

Recommended Handling Procedures:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

    • Wear safety glasses or goggles and a face shield if there is a splash hazard.

    • Wear a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant untapped potential. Its dual functionality as both an epoxide and an allyl ether makes it a highly versatile building block for the creation of novel polymers and complex organic molecules. While further research is needed to fully characterize its properties and explore its applications, this guide provides a solid foundation for researchers and developers to begin working with this promising compound. As with all reactive chemicals, adherence to strict safety protocols is paramount.

References

  • Allyl Glycidyl Ether. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Allyl glycidyl ether. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Allyl Glycidyl Ether. (n.d.). Gelest, Inc.
  • Allyl glycidyl ether. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved January 25, 2026, from [Link]

  • Wróblewska, A., Walasek, M., & Michalkiewicz, B. (2016).
  • 2-[(2-naphthyloxy)methyl]oxirane. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. (2025, February 13). Magritek.
  • ICSC 0096 - ALLYL GLYCIDYL ETHER. (n.d.). International Labour Organization. Retrieved January 25, 2026, from [Link]

  • Top ten applications for Glycidyl Ethers. (n.d.). SACHEM, Inc. Retrieved January 25, 2026, from [Link]

  • Material Safety Data Sheet - Allyl glycidyl ether, 99+. (n.d.). Cole-Parmer.
  • ALLYL GLYCIDYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • 2-[(2-naphthyloxy)methyl]oxirane. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Glycidyl phenyl ether(122-60-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-[(2-Methoxy Phenoxy) Methyl] Oxirane. (n.d.). Vihita Drugs & Intermediates. Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Oxirane Ring in [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical reactivity of the oxirane ring in [[o-(Allyloxy)phenoxy]methyl]oxirane, a molecule of significant interest in polymer science and synthetic chemistry. We will delve into the fundamental principles governing its reactivity, the influence of its unique substituents, and the specific pathways of its ring-opening reactions under various conditions. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile chemical entity.

Introduction: The Structural Landscape of this compound

This compound, also known as allyl 2-(oxiran-2-ylmethoxy)phenyl ether, is a bifunctional molecule featuring two key reactive centers: a terminal allyl group and a highly strained oxirane (epoxide) ring. The presence of these two distinct functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of advanced polymers and complex organic molecules. This guide will focus specifically on the chemistry of the oxirane ring.

The inherent reactivity of the oxirane ring is primarily due to significant ring strain, a combination of angle and torsional strain.[1] This strain is released upon nucleophilic attack, providing a strong thermodynamic driving force for ring-opening reactions.[1][2][3][4] The electrophilic nature of the carbon atoms within the oxirane ring makes them susceptible to attack by a wide array of nucleophiles.

The Influence of Substituents on Oxirane Reactivity

The reactivity of the oxirane ring in this compound is modulated by the electronic and steric effects of the attached [[o-(allyloxy)phenoxy]methyl] group.

  • Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing via an inductive effect, which can influence the electron density at the carbons of the oxirane ring. This can affect the rates of both acid- and base-catalyzed ring-opening reactions.

  • Steric Effects: The bulky [[o-(allyloxy)phenoxy]methyl] substituent creates significant steric hindrance around the oxirane ring. This steric bulk plays a crucial role in determining the regioselectivity of nucleophilic attack, particularly in base-catalyzed reactions where the nucleophile will preferentially attack the less hindered carbon atom.[1][5]

Acid-Catalyzed Ring-Opening: A Mechanistic Overview

Under acidic conditions, the ring-opening of the oxirane in this compound proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.[5][6] The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group and activates the ring for nucleophilic attack.[6]

The subsequent nucleophilic attack can occur at either of the two carbons of the oxirane ring. When both epoxide carbons are primary or secondary, the attack generally occurs at the less substituted carbon (an SN2-like result).[5][6] However, if one carbon is tertiary, the attack favors the more substituted carbon due to the development of a partial positive charge at this position in the transition state (an SN1-like result).[5][6] In the case of this compound, with one primary and one secondary carbon in the oxirane ring, a mixture of products may be formed, with the major product often resulting from attack at the less substituted carbon.

A key stereochemical feature of this reaction is the anti-addition of the nucleophile and the resulting hydroxyl group, leading to a trans configuration in the product.[1][6]

Acid_Catalyzed_Ring_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Fast H+ H+ Product Ring-Opened Product (trans-diol) Protonated_Epoxide->Product Slow (Rate-determining) Nu- Nu:

Caption: Acid-catalyzed ring-opening of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Materials: this compound, deionized water, sulfuric acid (catalytic amount), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound in diethyl ether in a round-bottom flask.

    • Add deionized water and a catalytic amount of sulfuric acid.

    • Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol product.

    • Purify the product by column chromatography on silica gel.

Base-Catalyzed Ring-Opening: A Pure SN2 Pathway

In the presence of a strong nucleophile under basic or neutral conditions, the oxirane ring of this compound opens via a classic SN2 mechanism.[2][7][8] Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the nucleophile directly attacks one of the electrophilic carbons of the oxirane ring.

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric factors.[1][5] The nucleophile will preferentially attack the less sterically hindered carbon atom.[1][5][9] For this compound, this would be the terminal CH2 group of the oxirane.

Similar to the acid-catalyzed reaction, the base-catalyzed ring-opening also proceeds with inversion of configuration at the site of attack, resulting in an anti-addition product.[1]

Base_Catalyzed_Ring_Opening cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Protonation Epoxide This compound Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate Rate-determining Nu- Nu:- Product Ring-Opened Product Alkoxide_Intermediate->Product Fast H2O H₂O

Caption: Base-catalyzed ring-opening of this compound.

Experimental Protocol: Reaction with an Amine
  • Materials: this compound, a primary or secondary amine (e.g., diethylamine), ethanol, diethyl ether, saturated sodium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • In a sealed tube, dissolve this compound and an excess of the amine in ethanol.

    • Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol product.

    • Purify the product by vacuum distillation or column chromatography.

Polymerization Reactions

The ring-opening of the oxirane in this compound can be initiated to form polyethers.[10] This polymerization can proceed through either an anionic or a cationic mechanism, depending on the initiator used. The resulting polymers possess pendant allyloxy and phenoxy groups, which can be further functionalized.

Summary of Reactivity

The following table summarizes the expected major products from the ring-opening of this compound with various nucleophiles under acidic and basic conditions.

NucleophileAcidic Conditions (e.g., H₂SO₄)Basic Conditions (e.g., NaOMe)
H₂O 1-([o-(Allyloxy)phenoxy])-3-methoxypropan-2-ol1-([o-(Allyloxy)phenoxy])-3-methoxypropan-2-ol
CH₃OH 1-([o-(Allyloxy)phenoxy])-3-methoxypropan-2-ol and 2-([o-(Allyloxy)phenoxy])-1-methoxypropan-2-ol1-([o-(Allyloxy)phenoxy])-3-methoxypropan-2-ol
NH₃ 1-Amino-3-([o-(allyloxy)phenoxy])propan-2-ol1-Amino-3-([o-(allyloxy)phenoxy])propan-2-ol
RSH 1-([o-(Allyloxy)phenoxy])-3-(R-thio)propan-2-ol1-([o-(Allyloxy)phenoxy])-3-(R-thio)propan-2-ol

Conclusion

The oxirane ring in this compound is a highly versatile functional group that undergoes facile ring-opening reactions with a wide variety of nucleophiles. The regioselectivity of these reactions can be controlled by the choice of acidic or basic conditions. A thorough understanding of the principles outlined in this guide is essential for the effective utilization of this important molecule in the synthesis of novel materials and complex organic structures. The interplay of electronic and steric effects, as well as the specific reaction conditions, dictates the outcome of these transformations, offering a rich landscape for chemical exploration and application.

References

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The Dual Reactivity of [[o-(Allyloxy)phenoxy]methyl]oxirane: A Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[[o-(Allyloxy)phenoxy)methyl]oxirane is a bifunctional molecule that presents a unique convergence of reactive moieties: a thermally labile allyloxy group poised for intramolecular rearrangement and a strained oxirane ring susceptible to nucleophilic addition. This guide provides an in-depth exploration of the distinct and synergistic reactivity of these two functional groups. We will delve into the mechanistic underpinnings of the Claisen rearrangement in this specific molecular context, the regioselective ring-opening of the epoxide, and the strategic harnessing of this dual reactivity in synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: A Molecule with Two Faces

The synthetic utility of a molecule is often defined by the functional groups it possesses. In [[o-(Allyloxy)phenoxy]methyl]oxirane, we encounter a compelling case of dual functionality. The allyloxy group, an allyl aryl ether, is primed for a[1][1]-sigmatropic rearrangement known as the Claisen rearrangement, a powerful tool for carbon-carbon bond formation.[2][3] Concurrently, the oxirane (epoxide) ring is a highly strained three-membered heterocycle, making it an excellent electrophile for a wide array of nucleophiles.[4] The interplay between these two functionalities, their selective activation, and their potential for tandem reactions make this molecule a valuable asset in the synthesis of complex molecular architectures.

This guide will dissect the role of the allyloxy functional group in the context of the entire molecule, providing a comprehensive understanding of its influence on the molecule's overall reactivity and synthetic potential.

The Allyloxy Group: A Gateway to Aromatic Functionalization via the Claisen Rearrangement

The Claisen rearrangement of allyl aryl ethers is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state, resulting in the formation of an o-allylphenol.[1][2] This reaction is typically thermally induced, although Lewis acids can be employed to accelerate the rearrangement under milder conditions.[5][6]

In the case of this compound, the allyloxy group is attached to a phenoxy moiety, which in turn is linked to the oxirane. The Claisen rearrangement of this molecule is expected to proceed as follows:

Caption: Claisen rearrangement of this compound.

The presence of the oxirane-containing side chain is not expected to sterically hinder the formation of the cyclic transition state. However, the electronic nature of the phenoxy-methyl-oxirane substituent may have a subtle influence on the reaction rate.

Experimental Protocol: Thermal Claisen Rearrangement

Objective: To induce the Claisen rearrangement of this compound to form 2-allyl-6-(oxiran-2-ylmethoxy)phenol.

Materials:

  • This compound

  • High-boiling, inert solvent (e.g., decalin or N,N-diethylaniline)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon inert atmosphere setup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in the high-boiling solvent in the round-bottom flask under an inert atmosphere.

  • Heat the solution to reflux (typically 180-220 °C, solvent-dependent) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the o-allylphenol derivative.

Self-Validation: The success of the rearrangement can be confirmed by ¹H NMR spectroscopy, where the disappearance of the allyloxy protons and the appearance of a new set of signals for the rearranged allyl group and a phenolic hydroxyl proton will be observed.

The Oxirane Ring: A Hub for Nucleophilic Attack

The three-membered ring of the oxirane moiety is characterized by significant ring strain, rendering it susceptible to ring-opening by a variety of nucleophiles.[4] This reaction can be catalyzed by either acid or base, with the regioselectivity of the attack being dependent on the reaction conditions.

  • Under basic or neutral conditions , the nucleophile will attack the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism.[3]

  • Under acidic conditions , the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

For this compound, the oxirane is monosubstituted, so the nucleophilic attack will occur at the terminal carbon under both acidic and basic conditions, leading to the same regioisomer.

Epoxide_Opening reactant This compound + Nu:⁻ product Ring-opened product reactant->product Sₙ2 attack

Caption: Nucleophilic ring-opening of the oxirane moiety.

Experimental Protocol: Base-Catalyzed Epoxide Ring-Opening with a Generic Nucleophile (Nu:⁻)

Objective: To perform a regioselective ring-opening of the oxirane in this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide, an amine)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve this compound in the aprotic polar solvent in the reaction vessel.

  • Add the nucleophile to the solution and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Self-Validation: Successful ring-opening can be verified by IR spectroscopy (disappearance of the epoxide C-O stretch and appearance of a hydroxyl stretch) and NMR spectroscopy (changes in the chemical shifts of the protons on the oxirane ring and the appearance of a hydroxyl proton signal).

Synergistic Reactivity and Synthetic Strategy

The true synthetic power of this compound lies in the ability to selectively address each functional group or to devise tandem reaction sequences.

  • Selective Reactions: The oxirane can be opened under mild basic conditions without affecting the allyloxy group. Conversely, the Claisen rearrangement can be performed thermally, leaving the oxirane intact for subsequent transformations.

  • Tandem Reactions: It is conceivable to design a one-pot reaction where a Lewis acid is used to first catalyze the Claisen rearrangement at a lower temperature, followed by the addition of a nucleophile to open the epoxide ring.

This dual reactivity allows for the rapid generation of molecular complexity from a single starting material.

Synthetic_Strategy start This compound path1 Thermal Rearrangement (Claisen) start->path1 path2 Nucleophilic Addition (Epoxide Opening) start->path2 tandem Tandem Reaction start->tandem product1 o-Allylphenol with intact epoxide path1->product1 product2 Ring-opened product with intact allyloxy group path2->product2 final_product Complex functionalized molecule tandem->final_product

Caption: Strategic pathways for the functionalization of this compound.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound and its reaction products. The following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds.[7][8][9]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic protons6.8 - 7.3m
=CH-5.9 - 6.1m
=CH₂5.2 - 5.4m
Ar-O-CH₂-allyl4.5 - 4.6d
Ar-O-CH₂-oxirane3.9 - 4.2m
Oxirane-CH3.3 - 3.4m
Oxirane-CH₂2.7 - 2.9m

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic C-O155 - 158
Aromatic C114 - 130
=CH-132 - 134
=CH₂117 - 119
Ar-O-CH₂-allyl69 - 71
Ar-O-CH₂-oxirane68 - 70
Oxirane-CH50 - 52
Oxirane-CH₂44 - 46

Table 3: Predicted FT-IR Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
C-H (aromatic)3030 - 3100
C-H (aliphatic)2850 - 3000
C=C (alkene)1640 - 1680
C=C (aromatic)1450 - 1600
C-O-C (ether)1000 - 1300
C-O (epoxide)810 - 950 (ring stretch)

Applications in Drug Development and Materials Science

The structural motifs accessible from this compound are of significant interest in both medicinal chemistry and materials science.

  • Drug Development: The o-allylphenol scaffold produced from the Claisen rearrangement is a common feature in many biologically active natural products and pharmaceutical agents.[10] The ability to further functionalize this scaffold via the epoxide ring allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Materials Science: The dual functionality of this molecule makes it an attractive monomer for the synthesis of functional polymers.[11][12] The allyl group can be utilized in thiol-ene "click" chemistry for polymer cross-linking or functionalization, while the epoxide can undergo ring-opening polymerization to form polyethers.[13]

Conclusion

[[o-(Allyloxy)phenoxy)methyl]oxirane is more than just a sum of its parts. The allyloxy group is not merely a passive substituent but an active participant in the molecule's reactivity, offering a pathway to complex aromatic structures through the Claisen rearrangement. The strategic interplay between the thermally-induced rearrangement of the allyloxy group and the nucleophilic ring-opening of the oxirane provides a rich platform for synthetic innovation. A thorough understanding of the principles outlined in this guide will empower researchers to unlock the full potential of this versatile bifunctional building block in their synthetic endeavors.

References

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An In-Depth Technical Guide to the Research Applications of [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Diepoxide

[[o-(Allyloxy)phenoxy]methyl]oxirane, a molecule boasting both a reactive oxirane ring and a versatile allyl group, stands as a cornerstone in the development of advanced functional polymers. Its unique bifunctional nature allows for a two-pronged approach to material design: initial polymerization through the epoxide moiety to form a linear polyether backbone, followed by a wide array of post-polymerization modifications via the pendant allyl group. This guide delves into the core research applications of this compound, offering a comprehensive overview of its synthesis, polymerization, and the subsequent tailoring of its properties for high-performance materials. We will explore the causality behind experimental choices, provide detailed protocols for key reactions, and present a clear visual roadmap of the chemical transformations involved. This document is intended to serve as a practical and insightful resource for researchers aiming to harness the full potential of this compound in their scientific endeavors.

Foundational Chemistry of this compound

This compound, also known by its synonym o-allylphenyl glycidyl ether, is an aromatic epoxide. The molecule's structure is characterized by a central phenoxy ring substituted with both an allyloxy group and a glycidyl ether group. This unique arrangement of functional groups is the key to its versatility in polymer chemistry.

The oxirane (epoxide) ring is a strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles and electrophiles. This reactivity is the basis for its polymerization into polyethers. The allyl group, a carbon-carbon double bond adjacent to a methylene group, serves as a valuable handle for a multitude of post-polymerization modification reactions, most notably the highly efficient thiol-ene "click" reaction.

Synthesis of the Monomer

The synthesis of this compound typically involves a two-step process starting from o-allylphenol.

Step 1: Glycidylation of o-Allylphenol

The phenolic hydroxyl group of o-allylphenol is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the glycidyl ether. A phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.

Step 2: Dehydrochlorination

The resulting chlorohydrin intermediate is then treated with a base to induce dehydrochlorination, leading to the formation of the oxirane ring and yielding the final this compound monomer.

Polymerization Pathways: From Monomer to Macromolecule

The primary route to producing high-molecular-weight polymers from this compound is through the ring-opening polymerization of the epoxide group. This can be achieved via either anionic or cationic initiation.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) offers a controlled route to poly(this compound) with well-defined molecular weights and low polydispersity. The polymerization is typically initiated by strong bases, such as potassium alkoxides or naphthalenide initiators.[1][2][3]

Causality in Initiator Choice: The choice of initiator is critical for achieving a controlled polymerization. Potassium-based initiators are often preferred due to their ability to effectively initiate the polymerization while minimizing side reactions. The reaction temperature is a crucial parameter to control, as higher temperatures can lead to isomerization of the allyl side chain to a propenyl ether, which can affect subsequent functionalization steps.[1][3] Polymerization temperatures below 40°C are generally recommended to suppress this side reaction.[1][3]

This protocol is adapted from established procedures for the polymerization of functionalized glycidyl ethers.[1][3]

Materials:

  • This compound (monomer), freshly distilled

  • Potassium naphthalenide solution in THF (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • All glassware is rigorously dried in an oven and cooled under a stream of inert gas.

  • The monomer, this compound, is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • The flask is cooled to the desired reaction temperature (e.g., 30°C).

  • A calculated amount of the potassium naphthalenide initiator solution is added dropwise to the monomer solution with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer.

  • The polymerization is allowed to proceed for a specified time (typically several hours) until the desired conversion is reached. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is isolated by precipitation into a non-solvent, such as cold hexane, followed by filtration and drying under vacuum.

Characterization: The resulting poly(this compound) can be characterized by:

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and quantify the degree of allyl group isomerization.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). Atactic poly(glycidyl ethers) are generally amorphous and exhibit a low Tg.[4]

Cationic Ring-Opening Polymerization

While less common for achieving controlled polymer architectures compared to AROP, cationic ring-opening polymerization can also be employed to polymerize this compound. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are typically used as initiators.

Post-Polymerization Modification: Tailoring Functionality

The true strength of poly(this compound) lies in the ability to functionalize the pendant allyl groups along the polymer backbone. This allows for the creation of a wide range of materials with tailored properties for specific applications. The thiol-ene "click" reaction is a particularly powerful tool for this purpose due to its high efficiency, orthogonality, and mild reaction conditions.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction involves the addition of a thiol compound across the allyl double bond, typically initiated by UV light or a radical initiator. This reaction is highly efficient and proceeds with near-quantitative conversion, allowing for the introduction of a diverse array of functional groups.

This protocol provides a general procedure for the photo-initiated thiol-ene modification of poly(this compound).

Materials:

  • Poly(this compound)

  • Thiol-containing functional molecule (e.g., a thiol-terminated peptide, a fluorescent dye with a thiol group, or a simple thiol for changing hydrophilicity)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Suitable solvent (e.g., THF or dichloromethane)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the poly(this compound) in the chosen solvent in a quartz reaction vessel.

  • Add the thiol-containing molecule in a slight molar excess relative to the allyl groups on the polymer.

  • Add a catalytic amount of the photoinitiator.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • Irradiate the solution with UV light while stirring. The reaction progress can be monitored by the disappearance of the allyl proton signals in ¹H NMR spectroscopy.

  • After completion, the functionalized polymer is purified by precipitation into a non-solvent to remove unreacted thiol and photoinitiator fragments.

Diagram: Thiol-Ene Functionalization Workflow

Thiol_Ene_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification P1 Dissolve Polymer in Solvent P2 Add Thiol & Photoinitiator P1->P2 P3 Deoxygenate (Inert Gas) P2->P3 R1 UV Irradiation (365 nm) P3->R1 Initiation PU1 Precipitation in Non-Solvent R1->PU1 Functionalized Polymer PU2 Filtration & Drying PU1->PU2

Caption: Workflow for the photo-initiated thiol-ene functionalization of poly(this compound).

Crosslinking and Network Formation

The presence of the allyl groups also allows for the crosslinking of the polymer chains to form robust three-dimensional networks. This is crucial for applications where high mechanical strength and thermal stability are required, such as in coatings and adhesives.

Crosslinking can be achieved through various mechanisms, including:

  • Thiol-ene Crosslinking: By using a multifunctional thiol crosslinking agent, a network can be formed via the same "click" chemistry described above.

  • Peroxide-Induced Crosslinking: In the presence of a peroxide initiator and heat, the allyl groups can undergo radical polymerization to form crosslinks.

  • Isocyanate Crosslinking: The hydroxyl groups that can be generated from the isomerization of allyl groups to propenyl ethers followed by hydrolysis can be reacted with isocyanates to form urethane linkages, leading to a crosslinked network.[5]

Research Applications and Material Properties

The unique combination of a polyether backbone and tunable side-chain functionality makes poly(this compound) a highly attractive material for a variety of advanced applications.

High-Performance Coatings

Polymers derived from this compound are promising candidates for high-performance coatings. The polyether backbone provides good flexibility and adhesion to various substrates, while the phenoxy groups can enhance thermal and oxidative stability.[6] The ability to introduce specific functionalities via the allyl groups allows for the development of coatings with tailored properties, such as:

  • Anti-biofouling coatings: By grafting hydrophilic polymers like poly(ethylene glycol) (PEG) to the backbone, surfaces can be created that resist the adhesion of proteins and bacteria.[6]

  • Smart coatings: Stimuli-responsive molecules can be attached to the polymer to create coatings that change their properties in response to environmental cues such as pH, temperature, or light.

Advanced Adhesives

The adhesive properties of epoxy-based polymers are well-known. Poly(this compound) can be formulated into adhesives with controlled curing profiles and enhanced toughness. The ability to form crosslinked networks is essential for achieving high bond strength.[7] The adhesion strength of such systems can be significant, with lap-shear strengths reaching up to 15.5 MPa on metallic substrates for related functionalized poly(glycidyl ether) systems.[7]

Toughening Agent for Epoxy Resins

The incorporation of phenoxy-containing polymers can significantly improve the fracture toughness of brittle epoxy resins. The thermoplastic nature of the polyether backbone can help to dissipate energy at the crack tip, thus preventing catastrophic failure.

Biomedical Applications

The versatility of post-polymerization modification opens up possibilities in the biomedical field. By attaching biocompatible moieties or drug molecules to the polymer backbone, materials for drug delivery, tissue engineering scaffolds, and biocompatible coatings for medical devices can be developed.[8]

Material Properties

The mechanical and thermal properties of polymers derived from this compound are highly dependent on the molecular weight, the degree of crosslinking, and the nature of any functional groups introduced.

PropertyTypical Value RangeInfluencing Factors
Glass Transition Temperature (Tg) -20°C to 100°CMolecular weight, crosslink density, side-chain functionality
Tensile Strength 5 - 50 MPaCrosslink density, presence of reinforcing fillers
Elongation at Break 5 - 200%Crosslink density, polymer chain flexibility
Adhesion Strength (Lap Shear) 5 - 20 MPaSubstrate, curing conditions, formulation

Note: The values presented in the table are illustrative and can vary significantly based on the specific material formulation and processing conditions.

Future Outlook

The research landscape for this compound and its derivatives is ripe with opportunities. Future research will likely focus on:

  • Advanced Polymer Architectures: The synthesis of block copolymers and other complex architectures to create self-assembling nanomaterials with unique optical and electronic properties.[9]

  • Sustainable Formulations: The development of bio-based crosslinking agents and more environmentally friendly polymerization methods.

  • Stimuli-Responsive Materials: The design of "smart" materials that can respond to multiple external stimuli for applications in sensors, actuators, and controlled-release systems.

  • Additive Manufacturing: The formulation of photocurable resins based on this compound for 3D printing of complex, functional objects.

Conclusion

This compound is a powerful and versatile building block for the creation of advanced functional polymers. Its dual reactivity allows for the synthesis of well-defined polymer backbones that can be subsequently tailored with a wide array of chemical functionalities. This in-depth guide has provided a comprehensive overview of its synthesis, polymerization, and key research applications, along with detailed experimental insights. As researchers continue to explore the vast chemical space enabled by this unique monomer, we can expect to see the emergence of a new generation of high-performance materials with unprecedented properties and functionalities, driving innovation across a wide range of scientific and technological fields.

References

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An In-depth Technical Guide to [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Bifunctional Intermediate in Pharmaceutical and Polymer Sciences

This technical guide provides a comprehensive overview of [[o-(Allyloxy)phenoxy]methyl]oxirane, a significant chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development and material science, offering insights into its chemical identity, synthesis, reactivity, and applications.

Chemical Identity and Nomenclature

This compound is a bifunctional organic compound possessing both an epoxide (oxirane) ring and an allyl group. This unique combination of reactive sites makes it a valuable precursor in various chemical syntheses.

The nomenclature for this compound can be varied. The formal IUPAC (International Union of Pure and Applied Chemistry) name is 2-[(2-prop-2-enylphenoxy)methyl]oxirane .[1] A variety of synonyms are also used in literature and commercial contexts, which are essential to recognize for comprehensive literature searches.

Identifier Type Identifier
IUPAC Name 2-[(2-prop-2-enylphenoxy)methyl]oxirane[1]
Common Synonyms ((o-Allylphenoxy)methyl)oxirane, o-Allylphenyl glycidyl ether, 2-[(2-allylphenoxy)methyl]oxirane, 1-(2-Allylphenoxy)-2,3-epoxypropane
CAS Number 4638-04-4

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its chemical structure, the following properties can be predicted:

Property Predicted Value / Characteristic
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol [1]
Appearance Likely a colorless to pale yellow liquid
Solubility Expected to be soluble in common organic solvents and have limited solubility in water.
Boiling Point Expected to be elevated due to its molecular weight and polarity.
Reactivity Contains a highly reactive epoxide ring and a polymerizable allyl group.
Synthesis Pathway

The synthesis of this compound typically proceeds via the etherification of o-allylphenol with epichlorohydrin. This is a common and well-established method for the formation of glycidyl ethers. The reaction is generally carried out in the presence of a base to facilitate the deprotonation of the phenol and to neutralize the hydrogen chloride byproduct.

Synthesis_Pathway cluster_reactants Reactants reactant1 o-Allylphenol product This compound reactant1->product reactant2 Epichlorohydrin reactant2->product reagent Base (e.g., NaOH) reagent->product Catalyzes reaction & neutralizes HCl byproduct NaCl + H₂O

Caption: General synthesis pathway for this compound.

Experimental Protocol Outline:

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with o-allylphenol and a suitable solvent.

  • Addition of Base: A solution of a strong base, such as sodium hydroxide, is added to the vessel to form the sodium salt of o-allylphenol.

  • Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the reaction mixture at a controlled temperature.

  • Reaction: The mixture is stirred for a specified period to ensure the completion of the reaction.

  • Workup: The reaction mixture is then washed to remove the salt byproduct and any unreacted base. The organic layer is separated and dried.

  • Purification: The final product is purified, typically by vacuum distillation, to yield this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is characterized by its two primary functional groups: the oxirane ring and the allyl group. This dual reactivity allows for a range of chemical transformations.

3.1. Oxirane Ring-Opening Reactions

The strained three-membered ether ring of the oxirane group is susceptible to nucleophilic attack, leading to ring-opening. This reaction is the basis for many of its applications, particularly in the synthesis of more complex molecules and in the formation of epoxy resins. The reaction can be catalyzed by both acids and bases.

3.2. Reactions of the Allyl Group

The carbon-carbon double bond in the allyl group can undergo various addition reactions. This functionality is particularly useful in polymer chemistry, where it can participate in polymerization reactions to form cross-linked networks or functionalized polymers.

Key Applications

The bifunctional nature of this compound makes it a valuable intermediate in several fields, most notably in the pharmaceutical industry.

4.1. Pharmaceutical Intermediate: Synthesis of Alprenolol

A significant application of this compound is as a key intermediate in the synthesis of Alprenolol.[2] Alprenolol is a non-selective beta blocker used in the treatment of hypertension and angina pectoris. The synthesis involves the ring-opening of the oxirane by isopropylamine.

Alprenolol_Synthesis start_material This compound (CAS: 4638-04-4) product Alprenolol start_material->product Oxirane Ring-Opening reagent Isopropylamine reagent->product

Caption: Synthesis of Alprenolol from this compound.

4.2. Potential Applications in Polymer Science

While less documented for this specific molecule, its structural similarity to other glycidyl ethers suggests potential applications as a reactive diluent or modifier in epoxy resin formulations.[3][4] The allyl functionality could be utilized for subsequent cross-linking reactions, potentially imparting enhanced flexibility and impact resistance to the cured resin.

Safety and Handling
  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Toxicity: Epoxides should be handled with care as they can be irritants and sensitizers.

Conclusion

This compound, with its IUPAC name 2-[(2-prop-2-enylphenoxy)methyl]oxirane, is a valuable bifunctional molecule. Its primary documented application is as a crucial intermediate in the synthesis of the beta-blocker Alprenolol. The presence of both a reactive oxirane ring and a polymerizable allyl group suggests further potential in the field of polymer chemistry, an area that warrants further investigation. Due to the limited availability of detailed experimental data, researchers working with this compound should proceed with caution, adhering to standard safety protocols for reactive epoxides.

References

  • PubChem. ((o-Allylphenoxy)methyl)oxirane. National Center for Biotechnology Information. [Link]

  • Chemsrc. Alprenolol | CAS#:13655-52-2. [Link]

  • International Agency for Research on Cancer. Phenyl glycidyl ether. In: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): IARC; 1999. [Link]

  • SACHEM, Inc. Top ten applications for Glycidyl Ethers. [Link]

  • Airgas. Propylene oxide Safety Data Sheet. [Link]

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A Technical Guide to the Physicochemical Properties and Reactivity of 2-(2-Allyloxy-phenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Allyloxy-phenoxymethyl)oxirane (CAS No. 6452-72-8), a bifunctional molecule of significant interest in advanced material science and synthetic chemistry. Possessing both a reactive oxirane (epoxide) ring and a versatile allyl ether group, this compound serves as a sophisticated building block for high-performance polymers, coatings, and adhesives. Its unique architecture allows for a dual-curing mechanism, enabling the formation of complex and robust polymeric networks. This document delineates the molecule's core physical and chemical properties, provides predictive spectroscopic profiles for its characterization, explores its key reaction mechanisms, and outlines a standard laboratory-scale synthesis protocol. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their applications.

Molecular Identification and Core Properties

Precise identification is the foundation of all chemical research. 2-(2-Allyloxy-phenoxymethyl)oxirane is a distinct molecule whose structure marries the stability of a phenyl ether with the high reactivity of an epoxide and an allyl moiety.

1.1. Compound Identification
IdentifierValueSource
IUPAC Name 2-[2-(Prop-2-en-1-yloxy)phenoxymethyl]oxirane[1]
Synonyms 3-(2-Allyloxyphenoxy)-1,2-epoxypropane[1]
CAS Number 6452-72-8[1]
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][2]
MDL Number MFCD06658531[1]
1.2. Physicochemical and Handling Data

The physical state and stability of a compound dictate its application and storage protocols. The data below represents a consolidation of supplier information and computed values.

PropertyValueSource
Appearance Pale, oily liquid[1]
Purity ≥95% (LC) to ≥98%[1][2]
Storage Sealed in a dry environment at 2-8°C[1][2][3]
Topological Polar Surface Area (TPSA) 30.99 Ų[2]
logP (Octanol/Water Partition Coeff.) 2.029[2]
Rotatable Bonds 6[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Spectroscopic Characterization Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a highly accurate prediction of its spectroscopic signatures. This predictive analysis is an essential tool for researchers to confirm the identity and purity of the material post-synthesis or upon receipt.

  • ¹H NMR (Proton NMR): The proton spectrum will be complex but highly informative. Key expected signals include:

    • Aromatic Protons: A multiplet in the range of δ 6.8-7.2 ppm corresponding to the four protons on the phenoxy ring.

    • Allyl Group Protons: A multiplet around δ 5.9-6.1 ppm for the internal vinyl proton (-CH=), two doublets of doublets around δ 5.2-5.4 ppm for the terminal vinyl protons (=CH₂), and a doublet around δ 4.5-4.7 ppm for the allylic methylene protons (-O-CH₂-CH=).

    • Oxirane Protons: A characteristic set of multiplets between δ 2.6-3.4 ppm. The three protons on the epoxide ring are diastereotopic, leading to complex splitting patterns.

    • Phenoxymethyl Protons (-O-CH₂-epoxide): A pair of doublets of doublets (AB quartet system) around δ 3.9-4.2 ppm due to diastereotopicity.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the key functional groups.

    • Aromatic Carbons: Six distinct signals between δ 110-160 ppm.

    • Alkene Carbons: Two signals, one around δ 133 ppm (-CH=) and another around δ 117 ppm (=CH₂).

    • Oxirane Carbons: Two signals in the shielded region, typically δ 44-52 ppm.

    • Ether-linked Carbons: Three signals for the allyloxy and phenoxymethyl carbons, typically in the δ 68-72 ppm range.

  • FT-IR (Infrared Spectroscopy): The IR spectrum provides a rapid fingerprint of the functional groups present.

    • ~3050 cm⁻¹: C-H stretching for aromatic and vinyl groups.

    • ~2920-2990 cm⁻¹: Asymmetric and symmetric C-H stretching for aliphatic groups.

    • ~1645 cm⁻¹: C=C stretching of the allyl group.

    • ~1590, 1500 cm⁻¹: C=C stretching within the aromatic ring.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretching, characteristic of the aryl ether and epoxide.

    • ~1040 cm⁻¹: Symmetric C-O-C stretching.

    • ~915, 840 cm⁻¹: Epoxide ring vibrations (asymmetric and symmetric ring deformation).

Chemical Reactivity and Mechanistic Pathways

The utility of 2-(2-Allyloxy-phenoxymethyl)oxirane stems from the distinct yet synergistic reactivity of its functional groups. Understanding these pathways is critical for designing novel synthetic routes and polymer architectures.

3.1. The Oxirane Moiety: A Hub for Nucleophilic Attack

The three-membered epoxide ring is highly strained and readily undergoes ring-opening reactions with a wide array of nucleophiles. This reaction is the cornerstone of epoxy chemistry. The choice of catalyst (acidic or basic) dictates the regioselectivity of the attack.

  • Base-Catalyzed Opening: Under basic or neutral conditions, the nucleophile (e.g., an amine, alkoxide) attacks the sterically least hindered carbon atom of the epoxide in a classic Sₙ2 reaction. This is the most common pathway in standard epoxy resin curing with amine hardeners.

  • Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon atom, as this carbon bears a greater partial positive charge (incipient carbocation character).

Epoxide_Ring_Opening cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Nu_base Nucleophile (Nu⁻) Transition_base Sₙ2 Attack (Less Hindered Carbon) Nu_base->Transition_base Epoxide_base Oxirane Ring Epoxide_base->Transition_base Product_base Ring-Opened Product Transition_base->Product_base Nu_acid Nucleophile (Nu-H) Transition_acid Attack at More Substituted Carbon Nu_acid->Transition_acid Epoxide_acid Protonated Oxirane (Activated) Epoxide_acid->Transition_acid H_plus H⁺ H_plus->Epoxide_acid Product_acid Ring-Opened Product Transition_acid->Product_acid

Caption: Mechanisms for epoxide ring-opening reactions.

3.2. The Allyl Group: A Gateway to Cross-Linking

The terminal double bond of the allyl group provides a second, orthogonal reaction site. This functionality is typically exploited after the initial polymerization via the epoxide groups. Common reactions include:

  • Free-Radical Polymerization: Initiated by heat or UV light, the allyl groups can polymerize, forming highly cross-linked networks.

  • Thiol-Ene Reaction: A highly efficient and popular "click" chemistry reaction where a thiol (-SH) adds across the double bond in the presence of a radical initiator or UV light. This is used to create uniform polymer networks with tailored properties.

3.3. Synergistic Reactivity in Dual-Cure Systems

The true power of this molecule lies in its capacity for dual-curing. A primary curing process, often thermal, initiates the epoxide ring-opening to form linear or branched polymers. A secondary curing step, such as UV irradiation, can then activate the allyl groups to cross-link these polymer chains. This two-stage process is invaluable for applications requiring an initial workable phase (low viscosity) followed by a rapid, high-strength final cure.

Dual_Cure_Workflow Monomer 2-(2-Allyloxy-phenoxymethyl)oxirane Step1 Step 1: Primary Cure (e.g., Thermal) Monomer->Step1 Epoxide Polymerization Polymer Linear / Branched Polymer (Workable Phase) Step1->Polymer Step2 Step 2: Secondary Cure (e.g., UV Irradiation) Polymer->Step2 Allyl Group Cross-Linking Final Cross-Linked Network (High-Strength Solid) Step2->Final

Caption: Conceptual workflow of a dual-cure polymerization process.

Synthesis and Purification Protocol

The synthesis of 2-(2-Allyloxy-phenoxymethyl)oxirane is typically achieved via a modified Williamson ether synthesis, a robust and well-established method.

4.1. Recommended Synthetic Pathway

The process involves the reaction of 2-allyloxyphenol with an excess of epichlorohydrin, using a phase-transfer catalyst and a strong base like sodium hydroxide. The base deprotonates the phenol, and the resulting phenoxide attacks epichlorohydrin. A subsequent intramolecular Sₙ2 reaction, where the newly formed alkoxide attacks the carbon bearing the chloride, forms the epoxide ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents Phenol 2-Allyloxyphenol Reaction Reaction Vessel (e.g., 60°C, 4-6h) Phenol->Reaction Epi Epichlorohydrin (Excess) Epi->Reaction Base NaOH (aq) Base->Reaction PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Pure Product 2-(2-Allyloxy-phenoxymethyl)oxirane Purify->Product

Caption: Laboratory workflow for the synthesis of the title compound.

4.2. Step-by-Step Bench-Top Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add 2-allyloxyphenol (0.1 mol), epichlorohydrin (0.3 mol, 3 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.005 mol).

  • Reaction Initiation: Begin stirring and slowly add a 50% (w/w) aqueous solution of sodium hydroxide (0.12 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 65°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Add 100 mL of water and 100 mL of an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer two more times with 50 mL of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure product.

Applications in Research and Development

The unique bifunctional nature of this molecule makes it a valuable tool in several high-tech fields.

  • Advanced Polymer and Material Science: The primary application is as a monomer or cross-linking agent for specialty epoxy resins.[1] Its use can impart enhanced flexibility (due to the ether linkage), higher impact strength, and tailored curing profiles. It is particularly valuable in creating advanced composites, specialty adhesives, and durable coatings.[1]

  • Electronics: In microelectronics, epoxy resins are used as molding compounds (EMCs) to encapsulate and protect delicate semiconductor chips.[4] Monomers like this can contribute to developing EMCs with low viscosity for better mold flow and high thermal stability.

  • Pharmaceutical Synthesis: Chiral epoxides are highly sought-after intermediates in the synthesis of complex drug molecules.[5] While this specific compound is achiral, its structure serves as a template. Asymmetric epoxidation of the precursor or resolution of the final product could yield enantiopure building blocks for drug discovery programs.

Safety, Handling, and Storage

Proper handling is paramount when working with reactive chemicals.

  • General Hazards: While a specific, comprehensive GHS classification for this compound is not universally available, chemicals containing an epoxide group are often treated as potential skin and eye irritants, and may cause skin sensitization upon repeated contact.[6][7]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear standard PPE: safety glasses, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C, to prevent degradation and potential polymerization.[1][2]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

References
  • PubChem. (n.d.). 2-(Phenylmethyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Allyloxymethyl)oxirane; 2-(chloromethyl)oxirane; oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-[3-[2-(oxiran-2-yl)phenoxy]-2-[[2-(oxiran-2-yl)phenoxy]methyl]propoxy]phenyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxirane, (phenoxymethyl)- (CAS 122-60-1). Retrieved from [Link]

  • NIST. (n.d.). Oxirane, (phenoxymethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Allyl phenyl ether. Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 2-Phenoxyethanol. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • NICNAS. (2013). Oxirane, (phenoxymethyl)-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • YouTube. (2022). How to Name an Epoxide (Nomenclature of Epoxides in Organic Chemistry). Chemistry with Caroline. Retrieved from [Link]

  • MDPI. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. Retrieved from [Link]

  • NIH. (2012). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Epoxidation for Allyl Glycidyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the epoxidation mechanisms of allyl glycidyl ether (AGE) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing various epoxidation methodologies, offering field-proven insights into experimental design and execution.

Introduction: The Significance of Epoxidized Allyl Glycidyl Ether Derivatives

Allyl glycidyl ether and its derivatives are versatile chemical intermediates, pivotal in the synthesis of a wide array of polymers, resins, and specialty chemicals. The introduction of an epoxide ring onto the allyl group via epoxidation significantly enhances their reactivity and utility, opening avenues for the creation of complex molecular architectures. Notably, the resulting glycidyl ethers are crucial building blocks in the pharmaceutical industry for the synthesis of chiral compounds. Understanding the nuances of the epoxidation mechanism is paramount for controlling reaction outcomes, optimizing yields, and achieving desired stereoselectivity.

Core Mechanisms of Epoxidation

The epoxidation of the carbon-carbon double bond in allyl glycidyl ether derivatives can be accomplished through several distinct mechanistic pathways. The choice of method is dictated by factors such as the desired stereochemistry, the substrate's sensitivity, and scalability. This section dissects the core mechanisms of the most prevalent epoxidation techniques.

Peroxy Acid-Mediated Epoxidation: The "Butterfly" Mechanism

The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and widely employed method for the epoxidation of alkenes.[1][2][3] The reaction proceeds through a concerted mechanism, often referred to as the "Butterfly" mechanism, where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond.

Mechanism Deep Dive:

The transition state of this reaction involves the peroxy acid adopting a conformation that allows for a concerted transfer of the oxygen atom to the alkene. Key to the stereochemical outcome in the epoxidation of allylic alcohols and their ether derivatives is the role of hydrogen bonding.[1] The hydroxyl group of the peroxy acid can form a hydrogen bond with the ether oxygen of the allyl glycidyl ether derivative, directing the epoxidation to one face of the double bond. This intramolecular directionality often leads to high diastereoselectivity.[1]

Causality in Experimental Choices:

  • Choice of Peroxy Acid: While m-CPBA is common, other peroxy acids can be used. The choice may be influenced by solubility, stability, and the electronic nature of the alkene. More electron-rich alkenes react faster.

  • Solvent: Aprotic solvents such as dichloromethane or chloroform are typically used to avoid solvating the peroxy acid, which could interfere with the desired intramolecular hydrogen bonding.

Peroxy_Acid_Epoxidation

Metal-Catalyzed Epoxidation: Precision and Selectivity

Metal-catalyzed epoxidation reactions offer a powerful alternative, often providing higher selectivity and catalytic efficiency. Titanium, vanadium, and molybdenum complexes are frequently employed.[1][4] For allyl glycidyl ether derivatives, titanium-based catalysts are particularly noteworthy, especially in the context of asymmetric synthesis.

2.1. Titanium Silicate Catalysts with Hydrogen Peroxide:

A significant advancement in green chemistry is the use of titanium silicate catalysts, such as TS-1, Ti-MWW, and Ti-SBA-15, with aqueous hydrogen peroxide as the oxidant.[5][6][7] This system is environmentally benign, with water as the only byproduct.

Mechanism Deep Dive:

The active species is believed to be a titanium hydroperoxo (Ti-OOH) or diperoxo (Ti-(OOH)2) species formed on the catalyst surface. The alkene then coordinates to the titanium center, followed by the transfer of an oxygen atom from the hydroperoxo group to the double bond. The porous structure of the zeolite or mesoporous silica support plays a crucial role in substrate selectivity.

Causality in Experimental Choices:

  • Catalyst Selection: The choice of titanium silicate catalyst (e.g., TS-1, Ti-MWW) can influence the reaction rate and selectivity due to differences in pore size and the nature of the active titanium sites.[7]

  • Solvent: Protic solvents like methanol are often used to facilitate the reaction, though they can also lead to side reactions like ether cleavage.[5][6]

  • Temperature and Pressure: These reactions are often carried out at elevated temperatures to achieve reasonable reaction rates. In some cases, increased pressure is necessary, which requires specialized equipment like autoclaves.[5]

2.2. Sharpless Asymmetric Epoxidation:

For the synthesis of chiral epoxides, the Sharpless asymmetric epoxidation is a cornerstone reaction.[8][9][10][11][12] This method utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP).[8][10]

Mechanism Deep Dive:

The active catalyst is a dimeric titanium-tartrate complex.[8][9] The allylic alcohol (or in this case, the ether, though the reaction is most efficient with allylic alcohols) coordinates to one of the titanium centers, as does the TBHP. The chiral environment created by the tartrate ligand directs the delivery of the oxygen atom to a specific face of the double bond, resulting in high enantioselectivity.[10] The choice of (+)-DET or (-)-DET determines which enantiomer of the epoxide is formed.[10]

Sharpless_Epoxidation

Enzymatic Epoxidation: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly route to epoxidation. Enzymes such as peroxygenases can catalyze the epoxidation of alkenes with high efficiency and selectivity under mild conditions.[13]

Mechanism Deep Dive:

Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that can utilize hydrogen peroxide to generate a highly reactive iron(IV)-oxo species (Compound I). This species is a powerful oxidant that can directly transfer an oxygen atom to the double bond of the substrate. The enzyme's active site provides a chiral environment that can lead to high enantioselectivity in the epoxidation reaction.[13]

Causality in Experimental Choices:

  • Enzyme Selection: Different peroxygenases exhibit varying substrate specificities and selectivities. Screening a panel of enzymes is often necessary to find the optimal biocatalyst for a specific allyl glycidyl ether derivative.[13]

  • Reaction Medium: The reaction is typically carried out in an aqueous buffer at or near neutral pH. The addition of co-solvents may be necessary to improve the solubility of hydrophobic substrates.

  • Hydrogen Peroxide Concentration: Careful control of the hydrogen peroxide concentration is crucial, as high concentrations can lead to enzyme inactivation.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the epoxidation of allyl glycidyl ether derivatives. Researchers should always consult primary literature for specific substrate and catalyst-dependent modifications.

Protocol 1: Epoxidation using Ti-SBA-15 and Hydrogen Peroxide[6]
  • Catalyst Preparation: Synthesize Ti-SBA-15 according to established literature procedures.

  • Reaction Setup: In a glass reactor equipped with a reflux condenser and a magnetic stirrer, add the Ti-SBA-15 catalyst, allyl glycidyl ether, and methanol as the solvent.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring. Add aqueous hydrogen peroxide dropwise to the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). After completion, cool the reaction mixture and separate the catalyst by filtration or centrifugation.

  • Purification: Purify the product by distillation or column chromatography.

Protocol 2: Sharpless Asymmetric Epoxidation[9]
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add dichloromethane, powdered 4 Å molecular sieves, and the desired diethyl tartrate enantiomer.

  • Catalyst Formation: Cool the mixture to -20°C and add titanium(IV) isopropoxide, followed by the allylic alcohol derivative.

  • Epoxidation: Add tert-butyl hydroperoxide (in a non-aqueous solvent like decane) dropwise while maintaining the temperature at -20°C.

  • Monitoring and Quenching: Stir the reaction at -20°C for several hours, monitoring by TLC. Quench the reaction by adding water.

  • Work-up and Purification: Warm the mixture to room temperature and stir vigorously. Filter the mixture through Celite® and wash with dichloromethane. Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation: Quantitative Analysis of Epoxidation Reactions

The following tables summarize typical reaction parameters and outcomes for the epoxidation of allyl glycidyl ether and its derivatives, based on literature data.

Table 1: Comparison of Catalytic Systems for Allyl Glycidyl Ether Epoxidation

Catalyst SystemOxidantSolventTemperature (°C)AGE Conversion (%)DGE Selectivity (%)Reference
Ti-SBA-15H₂O₂Methanol8013.99.2[6]
Ti-MWWt-BuOOHMethanol90~45~60[5]
TS-1H₂O₂Methanol25-80VariableVariable[7]

AGE: Allyl Glycidyl Ether; DGE: Diglycidyl Ether

Table 2: Enantioselectivity in Sharpless Asymmetric Epoxidation of Allylic Alcohols

SubstrateChiral LigandEnantiomeric Excess (ee, %)Yield (%)Reference
(E)-2-Hexen-1-olL-(+)-DET9485[9]
GeraniolL-(+)-DET95-[9]

Conclusion: A Field of Continual Innovation

The epoxidation of allyl glycidyl ether derivatives is a mature yet continually evolving field. While traditional methods using peroxy acids remain valuable, the development of highly selective and environmentally benign catalytic systems, including titanium silicates and enzymatic approaches, is paving the way for more sustainable chemical synthesis. The Sharpless asymmetric epoxidation, a landmark in stereoselective catalysis, continues to be a powerful tool for the synthesis of enantiomerically pure building blocks for the pharmaceutical and fine chemical industries. A thorough understanding of the underlying mechanisms is the key to harnessing the full potential of these transformative reactions.

References

  • Wróblewska, A., et al. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide. Production Engineering Archives, 14, 30-34. [Link]

  • Corma, A., et al. (2003). The epoxidation of diallyl ether to allyl-glycidyl ether over the TS-1 catalyst. Journal of Catalysis, 219(1), 242-249. [Link]

  • Wróblewska, A., et al. (2016). Epoxidation of allyl-glycidyl ether with hydrogen peroxide over Ti-SBA-15 catalyst and in methanol medium. Polish Journal of Chemical Technology, 18(4), 21-28. [Link]

  • Sharpless, K. B., & Katsuki, T. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. I. Kinetics. Journal of the American Chemical Society, 113(1), 113-126. [Link]

  • Wikipedia. (2023). Epoxidation of allylic alcohols. [Link]

  • Wróblewska, A. (2015). The epoxidation of diallyl ether to allyl-glycidyl ether over the TS-1 catalyst. Polish Journal of Chemical Technology, 17(3), 13-20. [Link]

  • Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]

  • JoVE. (2023). Sharpless Epoxidation. [Link]

  • Wikipedia. (2023). Epoxidation of allylic alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]

  • YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. [Link]

  • Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Molina-Espeja, P., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. International Journal of Molecular Sciences, 23(5), 2869. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Epoxidation. [Link]

  • Armstrong, A. (2004). Organic Synthesis – Lecture 6. [Link]

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Methodological & Application

Anionic ring-opening polymerization of [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Anionic Ring-Opening Polymerization of [[o-(Allyloxy)phenoxy]methyl]oxirane: A Comprehensive Guide to Synthesis, Characterization, and Application

Introduction: The Strategic Value of Functional Polyethers

The synthesis of polymers with precisely controlled architectures and tailored functionalities is a cornerstone of modern materials science and drug development. Polyethers, derived from the ring-opening polymerization of oxiranes, are a particularly versatile class of materials. The incorporation of pendant functional groups allows for the creation of macromolecules with advanced properties, suitable for applications ranging from drug delivery systems to high-performance coatings.[1]

This guide focuses on the anionic ring-opening polymerization (AROP) of this compound, a monomer that yields a polyether with a pendant allyloxy group. The allyloxy moiety is a highly valuable "handle" for subsequent post-polymerization modifications, such as thiol-ene click chemistry, enabling the attachment of biomolecules, drugs, or other functional units.

Anionic polymerization is the method of choice for this system as it often proceeds as a living polymerization, offering exceptional control over molecular weight, a narrow molecular weight distribution, and the ability to synthesize block copolymers.[2][3] This document provides a detailed exploration of the underlying mechanism, a step-by-step experimental protocol, comprehensive characterization techniques, and a discussion of the potential applications for researchers, scientists, and drug development professionals.

Part 1: Mechanistic Insights and Strategic Considerations

The AROP Mechanism: A Controlled Chain Growth

Anionic polymerization of oxiranes is a chain-growth process initiated by a strong nucleophile.[4] The reaction proceeds via a two-stage mechanism: initiation and propagation.[4]

  • Initiation: A nucleophilic initiator (e.g., an alkoxide) attacks one of the electrophilic carbon atoms of the oxirane ring. This forces the ring to open, generating a new, more stable alkoxide anion.

  • Propagation: The newly formed alkoxide acts as the nucleophile, attacking another monomer molecule. This process repeats, extending the polymer chain with each monomer addition. In an ideal "living" system, devoid of impurities or side reactions, the chains will continue to grow until all the monomer is consumed.[3]

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-O⁻ K⁺ Monomer1 This compound Attack1 Initiator->Attack1 Monomer1->Attack1 Intermediate1 Ring-Opened Alkoxide (Propagating Species) Attack1->Intermediate1 Nucleophilic Attack Attack2 Intermediate1->Attack2 Intermediate1->Attack2 Monomer2 n this compound Monomer2->Attack2 Polymer Living Polymer Chain (Alkoxide End-Group) Attack2->Polymer Sequential Monomer Addition

Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.

Critical Experimental Choices: Ensuring a Successful Polymerization

The success of the AROP of this compound hinges on several key experimental decisions.

  • Initiator Selection: The choice of initiator is critical. While highly reactive initiators like alkyllithiums are common in anionic polymerization, they can be problematic with functional monomers, potentially leading to side reactions.[5] For functional epoxides, moderately basic initiators such as potassium alkoxides (e.g., potassium tert-butoxide) or potassium naphthalenide are preferred. They are strong enough to initiate polymerization efficiently while minimizing unwanted reactions with the ether linkages or the pendant allyl group.

  • Solvent System: Aprotic polar solvents are essential to solvate the ions and facilitate the polymerization. Tetrahydrofuran (THF) is an excellent choice.[6] Crucially, the solvent and all glassware must be rigorously dried. Trace amounts of water or other protic impurities will protonate the anionic propagating chain end, leading to irreversible termination and a loss of control over the polymerization.

  • Temperature Control: The polymerization of oxiranes is exothermic. Maintaining a stable, often sub-ambient, temperature is necessary to control the reaction rate, prevent side reactions, and ensure a narrow molecular weight distribution.

  • The Allyl Group: A significant feature of the monomer is the allyloxy side chain. Under the planned anionic conditions (using a moderately basic alkoxide at controlled temperatures), this group is expected to be stable and not participate in the polymerization.[6] This preserves it for post-polymerization modification.

Part 2: Application Protocols

This section provides a detailed, self-validating protocol for the synthesis of polythis compound.

Materials and Reagent Purification

Purity is paramount for a living polymerization. The following table outlines the necessary materials and purification procedures.

Reagent/MaterialSupplier/GradePurification ProtocolPurpose
This compoundCustom SynthesisDistillation from CaH₂ under reduced pressure. Store under Argon.Removes water and other protic impurities from the monomer.
Tetrahydrofuran (THF)HPLC Grade, anhydrousReflux over sodium/benzophenone ketyl; distill under Argon immediately before use.Rigorous removal of water and peroxides.
Potassium mirror / Potassium metalHigh PurityUsed as received in a glovebox.For preparing a highly active initiator.
NaphthaleneSublimed GradeRecrystallize from ethanol, then sublime. Store in a glovebox.Removes oxidation products.
Methanol (MeOH)Anhydrous GradeStore over 3Å molecular sieves.Used as a terminating agent to protonate the living polymer chains.
Diethyl EtherAnhydrous GradeStore over 3Å molecular sieves.Used for polymer precipitation.
Argon (Ar) GasHigh Purity (99.999%)Pass through drying columns (e.g., Drierite/molecular sieves).Provides an inert atmosphere to prevent termination by O₂ or H₂O.
Experimental Workflow: A Visual Guide

The following diagram illustrates the complete workflow from initiator preparation to final polymer isolation.

Workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_rxn Polymerization Phase cluster_workup Workup & Isolation Phase A 1. Prepare Initiator (Potassium Naphthalenide in dry THF) B 2. Prepare Monomer Solution (Purified Monomer in dry THF) C 3. Cool Initiator to 0°C A->C D 4. Add Monomer Solution (Slow, dropwise addition) C->D E 5. Polymerize (Stir for 24h at Room Temp) D->E F 6. Terminate Reaction (Add anhydrous Methanol) E->F G 7. Precipitate Polymer (Pour into cold Diethyl Ether) F->G H 8. Isolate Polymer (Filter/Centrifuge) G->H I 9. Dry Polymer (Vacuum oven at 40°C) H->I

Caption: Step-by-step experimental workflow for the polymerization.

Step-by-Step Polymerization Protocol

Note: This entire procedure must be conducted under a strict inert atmosphere (Argon) using Schlenk line techniques or in a glovebox.

  • Initiator Preparation (Potassium Naphthalenide):

    • In a flame-dried Schlenk flask under Argon, add sublimed naphthalene (1.28 g, 10 mmol) and 50 mL of freshly distilled THF.

    • Add small, freshly cut pieces of potassium metal (0.39 g, 10 mmol) to the solution.

    • Stir the mixture at room temperature. A characteristic dark green color will develop over 2-3 hours, indicating the formation of the potassium naphthalenide radical anion initiator.

  • Polymerization:

    • In a separate flame-dried Schlenk flask equipped with a magnetic stir bar, prepare a solution of this compound (e.g., 19.22 g, 100 mmol) in 100 mL of freshly distilled THF.

    • Cool the initiator solution to 0°C in an ice bath.

    • Slowly transfer the initiator solution via cannula to the monomer solution under vigorous stirring. An immediate color change should be observed as the initiator reacts with the monomer.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation:

    • After the desired reaction time, terminate the polymerization by adding 5 mL of anhydrous methanol. The color of the living anions should disappear.

    • Concentrate the polymer solution to about half its volume using a rotary evaporator.

    • Slowly pour the viscous polymer solution into a beaker containing 800 mL of cold, rapidly stirring diethyl ether. The polymer will precipitate as a gummy solid.

    • Decant the ether and redissolve the polymer in a minimal amount of THF (approx. 50 mL).

    • Re-precipitate the polymer in cold diethyl ether. Repeat this dissolution/precipitation step two more times to remove unreacted monomer and initiator byproducts.

    • Collect the final polymer precipitate by filtration or centrifugation.

    • Dry the polymer in a vacuum oven at 40°C to a constant weight. The final product should be a viscous liquid or a solid, depending on the molecular weight.

Part 3: Polymer Characterization

Thorough characterization is essential to validate the success of the polymerization and determine the properties of the resulting material.

Structural and Molecular Weight Analysis
TechniquePurposeExpected Outcome
¹H NMR Confirm polymer structure, verify integrity of the allyl group, and calculate monomer conversion.Disappearance of monomer-specific oxirane protons (~2.6-2.8 ppm). Appearance of broad polyether backbone signals (~3.5-4.1 ppm). Preservation of characteristic allyl protons (~5.2-6.1 ppm) and aromatic signals.
SEC/GPC Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ).A monomodal and symmetric peak. A low PDI value (typically < 1.2) indicates a well-controlled, living polymerization.[7] Mₙ should be predictable based on the monomer-to-initiator ratio.
FTIR Identify key functional groups in the polymer.Strong C-O-C (ether) stretching band (~1100-1250 cm⁻¹). C=C (allyl) stretching at ~1645 cm⁻¹. Aromatic C=C stretching at ~1500-1600 cm⁻¹. Absence of a broad -OH band confirms proper termination and drying.
Thermal Properties
TechniquePurposeExpected Outcome
DSC Determine the Glass Transition Temperature (T₉).A single, distinct step-change in the heat flow curve, characteristic of an amorphous polymer's T₉. The value will depend on the final molecular weight.
TGA Assess the thermal stability of the polymer.A degradation profile showing the onset temperature of weight loss. High thermal stability is expected due to the aromatic and etheric backbone.

Part 4: Applications and Future Directions

The synthesized polythis compound is not merely a polymer but a versatile platform for creating advanced functional materials. The true value lies in the pendant allyl groups, which are readily accessible for post-polymerization modification.

  • Bioconjugation and Drug Delivery: The allyl groups can be functionalized via thiol-ene "click" chemistry to attach targeting ligands, therapeutic agents, or hydrophilic polymers like polyethylene glycol (PEG) to create amphiphilic block copolymers for drug encapsulation.[1]

  • Advanced Coatings and Networks: The C=C bonds can be cross-linked through radical polymerization or UV curing, transforming the linear polymer into a durable network. This is highly desirable for creating chemically resistant coatings or hydrogels.

  • Functional Surfaces: The polymer can be grafted onto surfaces to modify their properties, for instance, to create biocompatible coatings on medical devices or to introduce specific functionalities for sensor applications.[8][9]

This polymer serves as a powerful intermediate, enabling the rational design and development of next-generation materials for the biomedical and pharmaceutical industries.

References

  • Grobelny, Z., et al. (2019). Anionic ring-opening copolymerization of styrene oxide with monosubstituted oxiranes. Polymer Bulletin.
  • Hadjichristidis, N. (n.d.).
  • MDPI. (2021). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. PubMed Central.
  • MDPI. (2023). Biodegradable Block Poly(ester amine)
  • National Institutes of Health (NIH). (2023).
  • ACS Publications. (2015).
  • Chemistry LibreTexts. (2021).
  • Wikipedia. (n.d.).
  • YouTube. (2022).
  • YouTube. (2018).
  • YouTube. (2023).
  • (n.d.).
  • National Institutes of Health (NIH). (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols.
  • Pravara Institute of Medical Sciences. (n.d.). Scope of Polyether ether ketone (PEEK)
  • RSC Publishing. (n.d.). Ring-opening-isomerization anionic polymerization via Brook rearrangement.

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Application Notes and Protocols: Thiol-Ene Click Chemistry with [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of thiol-ene "click" chemistry using the bifunctional monomer, [[o-(Allyloxy)phenoxy]methyl]oxirane. This versatile building block uniquely combines a reactive allyl group for thiol-ene coupling and a stable oxirane (epoxide) ring for subsequent nucleophilic additions. This dual-functionality enables the straightforward synthesis of complex molecular architectures and functional materials. Detailed, field-tested protocols for the synthesis of the monomer, its subsequent photoinitiated and base-catalyzed thiol-ene reactions, and a sequential oxirane ring-opening are provided. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Power of Orthogonal Click Chemistries

"Click" chemistry, a concept introduced by K. Barry Sharpless, emphasizes the use of highly efficient, wide-in-scope, and stereospecific reactions that are simple to perform and generate minimal byproducts.[1][2] Among these, the thiol-ene reaction has emerged as a robust tool for forming carbon-sulfur bonds under mild conditions.[3] This reaction can proceed via two primary mechanisms: a free-radical addition, typically initiated by light, or a base-catalyzed Michael addition.[3] Both pathways offer high yields and tolerance to a wide range of functional groups, making them ideal for applications in materials science, bioconjugation, and drug discovery.[4][5]

The monomer, this compound, presents a unique opportunity to leverage the power of sequential "click-like" reactions. Its structure features:

  • An allyl ether ('ene') group : Readily participates in both radical and base-catalyzed thiol-ene reactions.

  • An oxirane (epoxide) ring : A stable, yet reactive, three-membered ring that can be opened by various nucleophiles in a highly regioselective manner, a reaction that also shares characteristics of click chemistry.[6]

This guide will provide detailed protocols to harness this dual functionality, enabling the synthesis of advanced intermediates for drug development, the creation of novel polymers, and the functionalization of surfaces.

Synthesis of this compound

The target monomer can be reliably synthesized via a Williamson ether synthesis, a classic and efficient method for forming ether linkages.[1][7] This procedure involves the reaction of o-allyloxyphenol with epichlorohydrin in the presence of a base.

Protocol 2.1: Synthesis of this compound

Materials:

  • o-Allyloxyphenol

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-allyloxyphenol (1 equivalent). Dissolve it in anhydrous acetone or acetonitrile (approx. 10 mL per gram of phenol).

  • Addition of Base: Add powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents) to the solution. Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the phenoxide.

  • Addition of Epichlorohydrin: Add epichlorohydrin (3-5 equivalents) dropwise to the stirring suspension. Using an excess of epichlorohydrin helps to maximize the yield of the desired product and minimize side reactions.[3]

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent and excess epichlorohydrin.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, water (2 x 25 mL), and finally with brine (1 x 25 mL).[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Characterization Data (¹H and ¹³C NMR): The successful synthesis of the product should be confirmed by NMR spectroscopy.[9][10]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0-6.8 (m, 4H, Ar-H), 6.1-5.9 (m, 1H, -OCH₂CH =CH₂), 5.4 (dd, 1H, -OCH₂CH=CH ₂ trans), 5.3 (dd, 1H, -OCH₂CH=CH ₂ cis), 4.6 (d, 2H, -OCH ₂CH=CH₂), 4.2 (dd, 1H, Ar-OCH ₂-epoxide), 4.0 (dd, 1H, Ar-OCH ₂-epoxide), 3.4 (m, 1H, epoxide-CH ), 2.9 (dd, 1H, epoxide-CH ₂), 2.7 (dd, 1H, epoxide-CH ₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~157.0 (Ar-C-O), ~148.0 (Ar-C-O), ~133.0 (-OCH₂C H=CH₂), ~122.0-114.0 (Ar-C), ~118.0 (-OCH₂CH=C H₂), ~70.0 (Ar-OC H₂-epoxide), ~69.0 (-OC H₂CH=CH₂), ~50.0 (epoxide-C H), ~45.0 (epoxide-C H₂).

Thiol-Ene "Click" Reaction Protocols

The allyl group of this compound can undergo efficient thiol-ene coupling under both photoinitiated radical and base-catalyzed Michael addition conditions.

Photoinitiated Radical Thiol-Ene Coupling

This method utilizes a photoinitiator and UV light to generate thiyl radicals, which then add across the allyl double bond in an anti-Markovnikov fashion.[3][11] This reaction is rapid, often completing within minutes of UV exposure.

Protocol 3.1.1: Photoinitiated Thiol-Ene Reaction

Materials:

  • This compound (1 equivalent)

  • A desired thiol (e.g., 1-butanethiol, 1.1 equivalents)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, acetonitrile, or dichloromethane)

  • UV lamp (e.g., 365 nm)

  • Schlenk flask or vial with a septum

Procedure:

  • Reaction Setup: In a quartz reaction vessel or a borosilicate vial, dissolve this compound (1 eq.) and the thiol (1.1 eq.) in the chosen solvent (to achieve a concentration of ~0.1-0.5 M).

  • Initiator Addition: Add the photoinitiator (e.g., DMPA, 2 mol%) to the solution.

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Initiation: Place the reaction vessel under a UV lamp (365 nm) at room temperature. Stir the solution during irradiation. The reaction is typically complete within 5-30 minutes.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the allyl proton signals (~5.2-6.1 ppm).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting thioether product by column chromatography on silica gel.

Data Interpretation: Successful reaction is confirmed by the disappearance of the alkene signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl thioether moiety.[1][12] For example, with 1-butanethiol, new signals will appear around δ 2.5-2.7 ppm (t, -S-CH ₂-) and in the alkyl region δ 0.9-1.6 ppm.

Base-Catalyzed Thiol-Michael Addition

For electron-deficient alkenes, a base is typically used to deprotonate the thiol, forming a thiolate nucleophile that undergoes Michael addition. While allyl ethers are not strongly electron-deficient, this reaction can be facilitated with stronger bases or more nucleophilic thiols. This method avoids the need for a UV source and radical initiators.[9]

Protocol 3.2.1: Base-Catalyzed Thiol-Ene Reaction

Materials:

  • This compound (1 equivalent)

  • A desired thiol (e.g., thiophenol, 1.1 equivalents)

  • A suitable base (e.g., triethylamine (TEA), DBU, or a phosphine catalyst)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or vial with a septum

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq.) and the thiol (1.1 eq.) in the chosen anhydrous solvent in a flask under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: Add the base catalyst (e.g., TEA, 10-20 mol%) to the solution.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol and the strength of the base.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) if a strong base was used.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Sequential Reaction: Oxirane Ring-Opening

The product from the thiol-ene reaction retains the valuable oxirane ring, which can be opened by a variety of nucleophiles, such as amines, to introduce further functionality.[6][13] This sequential approach allows for the creation of multifunctional molecules from a single starting material.

Protocol 4.1: Amine Ring-Opening of the Thiol-Ene Product

Materials:

  • Thiol-ene adduct (from Protocol 3.1.1 or 3.2.1)

  • An amine (e.g., benzylamine, 1.2 equivalents)

  • Solvent (e.g., methanol, ethanol, or isopropanol)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve the thiol-ene adduct (1 eq.) and the amine (1.2 eq.) in the chosen alcohol solvent.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The alcohol solvent can participate in the reaction, but the amine is generally a stronger nucleophile.[14]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product, a β-amino alcohol, can be purified by column chromatography.

Data Interpretation: Successful ring-opening is confirmed by the disappearance of the oxirane proton signals in the ¹H NMR spectrum and the appearance of a new hydroxyl proton signal and signals corresponding to the added amine moiety.

Data and Workflow Visualization

Quantitative Data Summary
Reaction StageReactantsKey ReagentsConditionsTypical Yield
Monomer Synthesis o-Allyloxyphenol, EpichlorohydrinNaOH or K₂CO₃Reflux in Acetone, 4-6h70-85%
Photo Thiol-Ene Monomer, ThiolDMPA (2 mol%)365 nm UV, RT, 15 min>95%
Base Thiol-Ene Monomer, ThiolTEA (10 mol%)RT, 2-12h80-95%
Ring-Opening Thioether-epoxide, Amine-Reflux in EtOH, 2-4h85-95%
Reaction Mechanisms and Workflows

Thiol_Ene_Mechanisms cluster_0 Photoinitiated Radical Addition cluster_1 Base-Catalyzed Michael Addition Initiator Photoinitiator (DMPA) Thiyl_Radical Thiyl Radical (R-S•) Initiator->Thiyl_Radical UV Light Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical + Alkene Product_Rad Thioether Product Carbon_Radical->Product_Rad + Thiol Thiyl_Radical_2 Thiyl Radical (Propagation) Product_Rad->Thiyl_Radical_2 - H• Propagation Cycle Repeats Thiyl_Radical_2->Propagation Thiol_Base Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol_Base->Thiolate + Base Enolate Intermediate Carbanion Thiolate->Enolate + Alkene Product_Base Thioether Product Enolate->Product_Base + H-Base⁺ Base_Regen Base Regenerated Product_Base->Base_Regen - Base

Caption: Mechanisms for photoinitiated and base-catalyzed thiol-ene reactions.

Sequential_Reaction_Workflow cluster_synthesis Step 1: Monomer Synthesis cluster_thiol_ene Step 2: Thiol-Ene Coupling cluster_ring_opening Step 3: Sequential Modification Start o-Allyloxyphenol + Epichlorohydrin Reaction1 Williamson Ether Synthesis (Base, Reflux) Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Monomer This compound Purification1->Monomer Monomer_in Monomer Reaction2 Thiol-Ene Reaction (UV or Base) Monomer_in->Reaction2 Thiol Thiol (R-SH) Thiol->Reaction2 Purification2 Column Chromatography Reaction2->Purification2 Product1 Thioether-Epoxide Adduct Purification2->Product1 Product1_in Thioether-Epoxide Reaction3 Oxirane Ring-Opening (Reflux) Product1_in->Reaction3 Amine Amine (R'-NH₂) Amine->Reaction3 Purification3 Column Chromatography Reaction3->Purification3 Final_Product β-Amino Alcohol Product Purification3->Final_Product

Caption: Experimental workflow for sequential modification.

Conclusion and Future Outlook

This compound is a highly valuable bifunctional monomer that provides a gateway to complex molecular architectures through sequential, high-efficiency reactions. The protocols detailed herein demonstrate a robust pathway for its synthesis and subsequent modification via orthogonal thiol-ene and epoxide ring-opening chemistries. This approach is particularly relevant for the development of novel drug-linker technologies, advanced polymer materials with tailored properties, and functionalized surfaces for biomedical applications. The reliability and mild conditions of these "click" reactions ensure that this building block will be a powerful tool in the arsenal of synthetic chemists across various disciplines.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]

  • Santos, M. D., Crousse, B., & Bonnet-Delpon, D. (2006). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. The Journal of Organic Chemistry, 71(1), 351-354. [Link]

  • Perez Pineiro, R., Hoshowski, J., Alhammoud, A., & Svidinskiy, B. (2025). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. RSC Advances. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Lowe, A. B. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Macro Letters, 3(8), 738-742. [Link]

  • Toncheva-Moncheva, N., Dangalov, M., Vassilev, N. G., & Novakov, C. P. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances, 10(44), 26333-26342. [Link]

  • Nobuta, T., Xiao, G., Ghislieri, D., Gilmore, K., & Seeberger, P. H. (2014). Continuous and Convergent Access to Vicinyl Amino Alcohols. Chemical Communications, 50(86), 13137-13140. [Link]

  • Google Patents. (1962). Synthesis of glycidyl ethers of polyhydric phenols.
  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. (2018). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. [Link]

  • ResearchGate. (2016). Reaction mechanism of epichlorohydrin synthesis from allylchloride. [Link]

  • Sci-Hub. (2012). Correction to: Novel one-pot synthesis of 1-alkyl-2-(aryloxy)methyl-1H-pyrrolo[2,3-b]quinoxalines via copper-free Sonogashira coupling reaction. [Link]

  • Sharpless, K. B., Kolb, H. C., & Finn, M. G. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Das, U., Crousse, B., Kesavan, V., Bonnet-Delpon, D., & Bégué, J. P. (2001). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. The Journal of Organic Chemistry, 66(21), 7114-7117. [Link]

  • Nobuta, T., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Beilstein Journal of Organic Chemistry, 14, 827-834. [Link]

  • Scanlan, E. M., Corcé, V., & Malone, A. (2014). Synthetic applications of intramolecular thiol-ene "click" reactions. Molecules (Basel, Switzerland), 19(11), 19137–19151. [Link]

  • Singh, J., & Kaur, N. (2021). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. RSC Advances, 11(52), 32961-32969. [Link]

  • Elias, R. J., & Koshland, D. E. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11449-11457. [Link]

  • University of Wisconsin-Madison. (n.d.). Williamson Ether Synthesis. [Link]

  • Kryger, M. (2008). Thiol-Ene Coupling. University of Illinois Urbana-Champaign. [Link]

  • PubChem. (n.d.). ((o-Allylphenoxy)methyl)oxirane. [Link]

  • Görbitz, C. H. (2007). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]

  • ResearchGate. (2018). 1H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl3. [Link]

Sources

Application Notes: Formulation and Characterization of High-Performance Structural Adhesives Utilizing 2-(2-Allyloxy-phenoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Polymer Division

Abstract

This technical guide provides a comprehensive framework for the formulation of advanced structural adhesives based on the dual-functional monomer, 2-(2-Allyloxy-phenoxymethyl)oxirane. This unique molecule, possessing both a reactive oxirane ring and an allyloxy group, opens pathways to novel hybrid polymer networks with tailored properties. We will explore the fundamental formulation principles, including the selection of appropriate curing agents to leverage this dual reactivity, and the incorporation of modifiers to achieve desired performance characteristics. Detailed, step-by-step protocols for adhesive formulation, curing, and rigorous performance characterization are provided to guide researchers in developing next-generation structural adhesives.

Introduction to Advanced Structural Adhesives

Structural adhesives are a critical class of materials engineered to bond different substrates, bearing significant structural loads for extended durations.[1] Epoxy-based adhesives, in particular, are renowned for their exceptional strength, low shrinkage upon curing, and excellent chemical and thermal resistance, making them indispensable in the aerospace, automotive, and construction industries.[2][3][4] The versatility of epoxy chemistry allows for extensive modification to achieve a wide spectrum of properties.[2]

The subject of this guide, 2-(2-Allyloxy-phenoxymethyl)oxirane, represents a strategic evolution in epoxy monomer design. Its hybrid structure allows for the formation of interpenetrating polymer networks (IPNs) through orthogonal curing mechanisms. This enables the formulation of adhesives with a unique combination of properties, such as enhanced toughness, high thermal stability, and controlled curing profiles, which are often difficult to achieve with conventional mono-functional epoxy systems.

The Core Component: Understanding 2-(2-Allyloxy-phenoxymethyl)oxirane

A thorough understanding of the monomer's structure is paramount to unlocking its full potential in an adhesive formulation.

Chemical Structure and Inherent Properties
  • Molecular Formula: C₁₂H₁₄O₃[5]

  • Molecular Weight: 206.24 g/mol [5]

  • Synonym: (R)-2-((2-(Allyloxy)phenoxy)methyl)oxirane[5]

The molecule's power lies in its distinct reactive sites:

  • Oxirane (Epoxy) Group: This three-membered ring is highly strained and readily undergoes ring-opening polymerization with a variety of nucleophilic or electrophilic agents. This is the basis for traditional epoxy curing.

  • Allyloxy Group: The terminal double bond provides a secondary reaction site, capable of participating in free-radical polymerization or thiol-ene "click" reactions. This allows for a subsequent curing step to build a secondary polymer network.

  • Phenoxymethyl Backbone: The aromatic phenoxy group imparts rigidity, enhances thermal stability, and promotes strong adhesion to a variety of substrates, including metals and composites.[6][7]

Conceptual Synthesis Pathway

While commercially available, understanding the synthesis of 2-(2-Allyloxy-phenoxymethyl)oxirane provides insight into its chemistry. A common approach is a two-step process involving a Williamson ether synthesis followed by epoxidation.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxidation A 2-Hydroxyphenoxy (Guaiacol) C 2-Allyloxyphenol A->C Base (e.g., NaOH) B Allyl Chloride B->C E 2-(2-Allyloxy-phenoxymethyl)oxirane C->E Base (e.g., NaOH) D Epichlorohydrin D->E A Step 1: Formulation Design B Step 2: Component Mixing A->B Select Resins, Curing Agents, Fillers C Step 3: Degassing B->C Planetary Mixer D Step 4: Specimen Preparation C->D Vacuum Centrifuge E Step 5: Dual Curing Schedule D->E Lap Shear, Tensile Bars F Step 6: Performance Testing E->F Thermal Oven -> UV Chamber G Step 7: Data Analysis F->G ASTM D1002, D638, DMA, TGA

Sources

Application Note: A Streamlined Approach to [[o-(Allyloxy)phenoxy]methyl]oxirane Derivative Synthesis Using Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the synthesis of [[o-(allyloxy)phenoxy]methyl]oxirane derivatives, valuable building blocks in medicinal chemistry, particularly for the development of β-amino alcohol-based therapeutics.[1] We will move beyond traditional batch processing limitations by implementing a continuous flow chemistry approach. This method offers significant advantages in terms of safety, reaction control, scalability, and process intensification.[2][3] The synthesis is presented as a two-stage process: a base-mediated Williamson ether synthesis followed by an epoxidation of the resulting aryl allyl ether. We will detail the protocols for each step and demonstrate how they can be "telescoped" into a single, uninterrupted manufacturing sequence, minimizing manual handling and improving overall efficiency.[4]

Introduction: The Case for Flow Chemistry in Oxirane Synthesis

This compound and its derivatives are key intermediates in the synthesis of pharmacologically active molecules, including analogues of β-blockers and other compounds where the β-amino alcohol motif is crucial.[5][6] Traditional batch synthesis of these compounds involves two distinct, and often challenging, reaction classes: the Williamson ether synthesis and the epoxidation of an alkene.

Batch processing of these reactions presents several inherent challenges:

  • Safety Risks: Epoxidation, particularly with peroxide-based reagents, can be highly exothermic, posing a risk of thermal runaway in large-volume batch reactors.[7]

  • Mass and Heat Transfer Limitations: Inefficient mixing and heat dissipation in large flasks can lead to localized hot spots, reducing selectivity and generating impurities.[3]

  • Scalability Issues: Translating a batch process from the lab to production scale is often non-linear and problematic, requiring significant re-optimization.[8]

  • Handling of Hazardous Reagents: The use of strong bases and oxidizers in large quantities increases operational risks.

Continuous flow chemistry mitigates these issues by conducting reactions in a continuously moving stream within a small-volume reactor (e.g., a microreactor or a packed-bed system).[2] The high surface-area-to-volume ratio of these reactors provides near-isothermal reaction conditions through superior heat transfer, while precise control over residence time and stoichiometry enhances reaction efficiency and product consistency.[2][3] This methodology transforms hazardous reactions into manageable and safe processes, making it an ideal platform for the synthesis of valuable oxirane intermediates.[9]

Overall Synthetic Strategy

The synthesis is logically divided into two primary chemical transformations. First, an O-alkylation reaction forms the aryl allyl ether intermediate. Second, this intermediate is oxidized to yield the target oxirane ring.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxidation A 2-Hydroxyphenol (Catechol Derivative) C [o-(Allyloxy)phenoxy] Intermediate A->C Base, Solvent (SN2 Reaction) B Allyl Halide B->C D [o-(Allyloxy)phenoxy] Intermediate C->D Telescoped Flow F This compound (Final Product) D->F Solvent E Oxidizing Agent (e.g., m-CPBA, H₂O₂) E->F

Figure 1: Two-stage synthetic pathway to this compound.

Part I: Protocol for Continuous Flow Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental method for forming ethers via an SN2 reaction between an alkoxide and an organohalide.[10] In flow, this reaction can be accelerated and simplified, especially when using solid-supported reagents.

Rationale and Experimental Design

Our approach utilizes a packed-bed reactor containing a solid-supported base (e.g., potassium carbonate on a polymer support). This design choice offers several advantages:

  • Simplified Work-up: The base is confined to the reactor, eliminating the need for a downstream aqueous wash to remove it. The product stream contains only the desired ether, solvent, and potentially unreacted starting materials.

  • Enhanced Reaction Rates: The high local concentration of the base in the packed bed can accelerate the reaction compared to heterogeneous batch conditions.

  • Stable Operation: Packed-bed reactors are less prone to clogging than coil reactors when dealing with slurries or precipitates.

The workflow for this stage is visualized below.

G cluster_workflow Flow Chemistry Setup: Williamson Ether Synthesis PumpA Syringe Pump A (Catechol Solution) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Allyl Halide Solution) PumpB->Mixer Reactor Heated Packed-Bed Reactor (Solid-Supported Base) Mixer->Reactor Combined Reagent Stream BPR Back-Pressure Regulator (BPR) Reactor->BPR Product Stream Collection Product Collection BPR->Collection

Figure 2: Workflow diagram for the continuous flow Williamson ether synthesis stage.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 2-hydroxyphenol (or a suitable substituted catechol) in acetonitrile (MeCN).

    • Solution B: Prepare a 0.55 M solution of allyl bromide in MeCN. (A slight excess of the electrophile is used to ensure full conversion of the nucleophile).

  • System Setup and Priming:

    • Assemble the flow chemistry system as depicted in Figure 2. Use a commercially available packed column or manually pack a column with potassium carbonate supported on polystyrene beads.

    • Ensure all connections are secure.

    • Prime both pump lines with pure MeCN to remove air from the system.

  • Reaction Execution:

    • Set the packed-bed reactor temperature to 80 °C.

    • Set the back-pressure regulator to 10 bar (145 psi). This prevents solvent boiling and ensures consistent flow.

    • Begin pumping Solution A and Solution B into the T-mixer at equal flow rates. The total flow rate will determine the residence time.

    • Collect the output from the BPR after allowing the system to reach a steady state (typically 3-5 reactor volumes).

Reaction Parameters and Expected Output

The following table summarizes the operational parameters for this synthesis.

ParameterValueRationale
Concentration (Catechol) 0.5 MBalances throughput with solubility.
Stoichiometry (Allyl Bromide) 1.1 equivalentsDrives the reaction to completion.
Solvent Acetonitrile (MeCN)Good solvent for both reagents and compatible with the SN2 mechanism.
Total Flow Rate 0.2 mL/minCorresponds to a specific residence time based on reactor volume.
Reactor Volume 2.0 mLA standard laboratory scale reactor size.
Residence Time 10 minutesCalculated as Reactor Volume / Total Flow Rate.
Temperature 80 °CAccelerates the reaction rate significantly compared to room temperature.[11]
Pressure 10 barSuppresses bubble formation and ensures stable flow.
Expected Yield >95% (by ¹H NMR)Flow chemistry often provides high conversion due to precise control.[12]

Part II: Protocol for Continuous Flow Epoxidation

The epoxidation of the allyl ether intermediate is a critical step that introduces the reactive oxirane ring. Performing this oxidation in flow is significantly safer than in batch, especially when using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Rationale and Experimental Design

The primary driver for using flow chemistry here is safety. m-CPBA can be detonated by shock or heat, but in a flow reactor, only a very small amount is present in the heated zone at any moment. This "small-volume" principle is a cornerstone of safe flow chemistry.[2][7] We will use a simple heated coil reactor for this homogeneous reaction.

G cluster_workflow Flow Chemistry Setup: Epoxidation Stage PumpA Syringe Pump A (Aryl Allyl Ether) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (m-CPBA Solution) PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Combined Stream Quench Quench Inlet (Na₂SO₃) Reactor->Quench Crude Product BPR Back-Pressure Regulator (BPR) Quench->BPR Collection Product Collection BPR->Collection

Figure 3: Workflow diagram for the continuous flow epoxidation stage with in-line quench.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Solution C: Prepare a 0.4 M solution of the [o-(allyloxy)phenoxy] intermediate (product from Part I) in dichloromethane (DCM).

    • Solution D: Prepare a 0.44 M solution of m-CPBA (typically 77% purity, adjust weight accordingly) in DCM.

    • Quench Solution: Prepare a 1.0 M aqueous solution of sodium sulfite (Na₂SO₃).

  • System Setup and Priming:

    • Assemble the flow system as shown in Figure 3.

    • Prime the lines for Solutions C and D with pure DCM. Prime the quench line with deionized water.

  • Reaction Execution:

    • Set the coil reactor temperature to 40 °C. (Epoxidations are often exothermic; gentle heating ensures completion without significant side reactions).

    • Set the BPR to 5 bar (72.5 psi).

    • Begin pumping Solution C and Solution D into the T-mixer at equal flow rates.

    • Simultaneously, pump the Na₂SO₃ quench solution to intersect the product stream after the reactor. The flow rate should be sufficient to neutralize any unreacted m-CPBA.

    • Collect the biphasic output for subsequent offline extraction and purification.

Reaction Parameters and Expected Output
ParameterValueRationale
Concentration (Ether) 0.4 MA practical concentration for solubility and throughput.
Stoichiometry (m-CPBA) 1.1 equivalentsEnsures complete consumption of the starting alkene.
Solvent Dichloromethane (DCM)Excellent solvent for all components and common for m-CPBA oxidations.
Total Flow Rate (Reaction) 0.4 mL/minDefines the residence time.
Reactor Volume 4.0 mLProvides sufficient time for the reaction to complete.
Residence Time 10 minutesA typical starting point for m-CPBA epoxidations.
Temperature 40 °CMild heating to ensure a reasonable reaction rate.
Pressure 5 barPrevents boiling of the DCM solvent.
Expected Yield >90% (after purification)The controlled conditions minimize side-product formation.

Telescoped Synthesis: From Catechol to Oxirane in One Flow

A significant advantage of flow chemistry is the ability to connect multiple reaction steps into a single, continuous process. This "telescoped" setup reduces manual handling, minimizes purification steps, and shortens the overall synthesis time.

G cluster_williamson Module 1: Williamson Ether Synthesis cluster_epoxidation Module 2: Epoxidation cluster_workup Module 3: In-line Quench & Collection PumpA Pump A (Catechol) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Allyl Halide) PumpB->Mixer1 Reactor1 Packed-Bed Reactor (80 °C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Intermediate Stream (Solvent Switch may be needed) PumpC Pump C (m-CPBA) PumpC->Mixer2 Reactor2 Coil Reactor (40 °C) Mixer3 T-Mixer Reactor2->Mixer3 PumpD Pump D (Quench) PumpD->Mixer3 BPR BPR Mixer3->BPR Collection Final Product BPR->Collection

Figure 4: A telescoped, multi-module flow system for the synthesis of the target oxirane.

To achieve this, the output from the Williamson ether synthesis module is directly fed into the epoxidation module. A key consideration is solvent compatibility. If the solvents are incompatible (e.g., MeCN from Step 1 and DCM for Step 2), an in-line solvent-switching module (e.g., using a membrane separator) may be required. However, if a single solvent like dimethylformamide (DMF) can be used for both steps, the integration is significantly simplified. This integrated approach represents a state-of-the-art method for rapid and efficient chemical manufacturing.

Conclusion

The continuous flow synthesis of this compound derivatives provides a robust, safe, and highly efficient alternative to traditional batch methods. By leveraging the superior heat and mass transfer of flow reactors, we can achieve excellent control over reaction conditions, leading to higher yields and purities. The protocols detailed herein offer a validated starting point for researchers in drug discovery and process development, enabling the rapid and scalable production of these critical chemical building blocks. The potential for telescoping these reactions further highlights the power of flow chemistry to streamline complex synthetic sequences and accelerate chemical innovation.

References

  • A field guide to flow chemistry for synthetic organic chemists - PMC. PubMed Central. Available at: [Link]

  • In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Publishing. Available at: [Link]

  • Continuous flow upgrading of glycerol toward oxiranes and active pharmaceutical ingredients thereof. Semantic Scholar. Available at: [Link]

  • Accelerating Gas-Liquid Reactions in Flow Chemistry: The Role of Amar TubularFLO Reactors in Epoxidation and Beyond. Amar Equipment Pvt. Ltd. Available at: [Link]

  • A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Elveflow. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Syrris. Available at: [Link]

  • Williamson ether synthesis between 1 and 2 using flow-microwave applicator. ResearchGate. Available at: [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Available at: [Link]

  • How to approach flow chemistry. Royal Society of Chemistry. Available at: [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Institute. Available at: [Link]

  • 9 Reasons to Perform Flow Chemistry. Lab Unlimited. Available at: [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. University of Kansas. Available at: [Link]

  • Continuous flow upgrading of glycerol toward oxiranes and active pharmaceutical ingredients thereof. Europe PMC. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Adhesion of [[o-(Allyloxy)phenoxy]methyl]oxirane Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [[o-(Allyloxy)phenoxy)methyl]oxirane]-based coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve adhesion challenges during their experimental work. Here, we address common problems in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: My [[o-(Allyloxy)phenoxy]methyl]oxirane coating is delaminating from the substrate. What are the most likely causes?

A1: Delamination, or the failure of a coating to adhere to a substrate, is a multifaceted issue that can stem from several sources.[1][2] The most common culprits are inadequate surface preparation, surface contamination, and improper curing of the coating.[1] It's also possible that there's an incompatibility between the coating and the substrate.[1]

  • Inadequate Surface Preparation: Epoxy coatings, including those formulated with this compound, require a properly prepared surface to form a strong mechanical bond.[3] A surface that is too smooth will not provide enough texture for the coating to "key" into.[3]

  • Surface Contamination: Any foreign material on the substrate, such as oils, grease, dust, or even fingerprints, can act as a barrier, preventing the coating from making direct contact with the surface and thus inhibiting proper adhesion.[1][4]

  • Improper Curing: The cross-linking reaction of the oxirane (epoxy) rings is critical for developing the coating's final mechanical properties, including adhesion. Incorrect mixing ratios of resin and curing agent, or curing at inappropriate temperatures and humidity levels, can lead to an under-cured and poorly adhered film.[5]

Q2: How does the surface energy of my substrate affect the adhesion of the this compound coating?

A2: Surface energy is a critical factor in achieving good coating adhesion. For proper wetting and adhesion, the surface tension of the liquid coating must be lower than the surface energy of the substrate.[6][7][8] If the substrate's surface energy is too low, the coating will not spread out evenly and will tend to bead up, leading to poor adhesion.[7][9] Conversely, substrates with high surface energy are easier to wet.[8][9]

Q3: Can environmental conditions like temperature and humidity impact coating adhesion?

A3: Absolutely. Temperature and humidity play a significant role in the curing process and final properties of epoxy coatings.

  • Temperature: Higher temperatures generally accelerate the curing reaction of epoxies.[5][10] However, excessively high temperatures can shorten the pot life, making the coating difficult to apply correctly and potentially leading to incomplete adhesion.[11] Conversely, low temperatures can significantly slow down or even halt the curing process, resulting in a weak, under-cured coating.[5][10]

  • Humidity: High humidity can be particularly problematic. Moisture can condense on the substrate, creating a barrier to adhesion.[11] It can also react with certain curing agents, leading to a surface defect known as "amine blush," a waxy film that hinders adhesion of subsequent coats.[12] In some cases, absorbed moisture can directly weaken the adhesive bonds at the coating-substrate interface.[13][14] Low humidity can also be detrimental, potentially making the cured epoxy brittle and prone to cracking.[15]

Q4: I'm seeing small bubbles or "outgassing" in my cured coating. Could this be the cause of poor adhesion?

A4: Yes, outgassing can lead to adhesion failure. This phenomenon occurs when air or moisture vapor is released from a porous substrate (like concrete) as the temperature rises, creating bubbles or pinholes in the uncured coating.[11] These voids reduce the contact area between the coating and the substrate, weakening the overall bond. To mitigate this, it is often recommended to apply the coating when the substrate temperature is stable or falling.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving adhesion issues with your this compound coatings.

Caption: A systematic workflow for troubleshooting poor coating adhesion.

Detailed Troubleshooting Guides

Issue 1: Coating Peels Away Easily in Sheets (Adhesive Failure)

This type of failure indicates a problem at the interface between the coating and the substrate.

Possible Causes & Solutions:

Cause Underlying Principle Recommended Action
Inadequate Surface Profile The coating lacks a sufficient mechanical anchor to the substrate. Epoxy coatings rely on both chemical and mechanical bonding for robust adhesion.[3]Mechanically abrade the surface using techniques like sanding (e.g., with 80-grit aluminum oxide paper), grinding, or shot blasting to create a surface profile.[3][16]
Surface Contamination Contaminants like oils, silicones, or dust create a weak boundary layer, preventing the epoxy from wetting and bonding to the substrate.[1][4]Thoroughly clean the substrate with appropriate solvents or degreasers.[16][17] Ensure the surface is completely dry before coating application.
Low Substrate Surface Energy The coating's surface tension is higher than the substrate's surface energy, preventing proper wetting.[7]If possible, treat the substrate surface (e.g., with corona, plasma, or chemical etching) to increase its surface energy. Alternatively, consider reformulating the coating with a wetting agent.
Moisture on the Substrate A thin layer of moisture on the substrate can interfere with the curing chemistry and prevent direct contact between the coating and the substrate.[11][14]Ensure the substrate is completely dry. For concrete, moisture content should be tested and within acceptable limits (e.g., using ASTM E1907).[18]

Issue 2: Coating Appears Soft, Tacky, or Gummy (Cohesive Failure)

This suggests that the coating itself has not cured properly, leading to a weak film that may also exhibit poor adhesion.

Possible Causes & Solutions:

Cause Underlying Principle Recommended Action
Incorrect Mix Ratio An off-ratio mix of epoxy resin and curing agent results in an incomplete polymerization reaction, leaving unreacted components that plasticize the coating.Carefully verify and adhere to the recommended mix ratio by weight or volume as specified by the formulator. Use calibrated scales or measuring devices.
Inadequate Mixing Poorly mixed components will lead to localized areas of uncured or partially cured material within the coating.Mix the resin and curing agent thoroughly, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.
Low Curing Temperature The activation energy for the epoxy-amine reaction is not being met, drastically slowing down the cross-linking process.[5]Apply and cure the coating within the recommended temperature range. If necessary, use external heating to maintain the optimal curing temperature.
Incompatible Curing Agent The chosen curing agent may not be suitable for this compound or the intended application conditions.Ensure the selected curing agent (e.g., aliphatic amines, polyamides, or aromatic amines) is compatible with the epoxy resin and provides the desired curing profile.[19][20]

Experimental Protocols

Protocol 1: Standard Surface Preparation for Non-Porous Substrates (e.g., Metal, Glass)

  • Degreasing: Wipe the substrate with a lint-free cloth soaked in a suitable solvent (e.g., acetone or isopropanol) to remove any organic contaminants.

  • Abrasion: Sand the surface uniformly with 80-120 grit sandpaper to create a mechanical profile.[1]

  • Cleaning: Remove sanding dust with a clean, dry, lint-free cloth or oil-free compressed air.

  • Final Solvent Wipe: Perform a final wipe with a lint-free cloth and solvent to remove any remaining residues.

  • Drying: Allow the solvent to fully evaporate before applying the coating.

Protocol 2: Adhesion Testing via ASTM D3359 (Cross-Hatch Tape Test)

This method provides a quick assessment of the coating's adhesion to the substrate.[21]

  • Scribing: Once the coating is fully cured, use a sharp blade or a dedicated cross-hatch cutter to make a series of parallel cuts through the coating down to the substrate. Make a second series of cuts perpendicular to the first, creating a lattice pattern.

  • Tape Application: Apply a standardized pressure-sensitive tape firmly over the scribed area.

  • Tape Removal: After a brief period (as specified in the standard), rapidly pull the tape off at a specific angle.

  • Evaluation: Visually inspect the scribed area and the tape for any removed coating. The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached), as defined in the ASTM D3359 standard.[22]

References

  • Technical Note #1 - Coating Delamination | Fortis Adhesives & Coatings. (n.d.). Retrieved January 24, 2026, from [Link]

  • POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives - RadTech 2020. (n.d.). Retrieved January 24, 2026, from [Link]

  • ASTM D3359-23, Standard Test Methods for Rating Adhesion by Tape Test. (2023). ASTM International. [Link]

  • Effects Of Temperature & Humidity On Adhesive Performance | Kohesi Bond. (n.d.). Retrieved January 24, 2026, from [Link]

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. (2015). Chemical Reviews. [Link]

  • Troubleshooting Poor adhension between coaing layers. (n.d.). Retrieved January 24, 2026, from [Link]

  • Phenolic curing agents for epoxy resins. (1988).
  • Surface Preparation - WEST SYSTEM Epoxy. (n.d.). Retrieved January 24, 2026, from [Link]

  • Critical humidity effect in the adhesion of epoxy to glass: role of hydrogen bonding. (2000). Journal of Adhesion Science and Technology. [Link]

  • Troubleshooting Adhesion and Cohesion Failures - Unichem. (2022). Retrieved January 24, 2026, from [Link]

  • Curing Agents for Epoxy Resin. (n.d.). Retrieved January 24, 2026, from [Link]

  • Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. (2024). Prospector. [Link]

  • Multi-layer film delamination | Causes & Solutions - Kinderway Packaging. (2024). Retrieved January 24, 2026, from [Link]

  • Epoxy-Surface Preparation - Excellent Coatings. (n.d.). Retrieved January 24, 2026, from [Link]

  • Main reactions of epoxidation and oxirane ring-opening process. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Oxirane (ethylene oxide) polyurethane coatings. (2017).
  • Processing and Troubleshooting Epoxy Adhesives and Encapsulants. (2020). Epoxies, Etc. [Link]

  • Oxirane, 2-methyl-, polymer with oxirane and 2-[(2-propen-1-yloxy)methyl]oxirane - Common Chemistry. (n.d.). CAS. Retrieved January 24, 2026, from [Link]

  • Epoxy Flooring Delamination. (n.d.). Real World Epoxies. Retrieved January 24, 2026, from [Link]

  • Finish Coatings System Adhesion and Test Methods | Resources - DeFelsko. (n.d.). Retrieved January 24, 2026, from [Link]

  • Elaplus tells you, how do temperature and humidity affect adhesives? (n.d.). Retrieved January 24, 2026, from [Link]

  • Surface Preparation Techniques for Epoxy Floors. (n.d.). Niagara Machine. Retrieved January 24, 2026, from [Link]

  • Surface Coating and Surface Tension: Key Considerations and Controls. (n.d.). Retrieved January 24, 2026, from [Link]

  • Delamination - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Adhesion Factors of Surface Energy & Surface Tension - Cork Industries. (n.d.). Retrieved January 24, 2026, from [Link]

  • How Temperature and Humidity Affect Epoxy Adhesive Performance - Our Good Life. (2025). Retrieved January 24, 2026, from [Link]

  • Standard Test Methods for Measuring Adhesion by Tape Test. (2009). ASTM International. [Link]

  • Water-Mediated Epoxy/Surface Adhesion: Understanding the Interphase Region - University of Exeter. (n.d.). Retrieved January 24, 2026, from [Link]

  • What Does Epoxy Resin Not Stick To? A Comprehensive Guide. (n.d.). Retrieved January 24, 2026, from [Link]

  • Epoxy Coatings: Precautions to Take When Applying in High Temperatures. (2021). Dura-Kote. [Link]

  • How To: Concrete Surface Preparation For Thin-mil Epoxy Coatings - YouTube. (2023). Retrieved January 24, 2026, from [Link]

  • Explaining ASTM D3359 Adhesion Testing for Conformal Coatings. (n.d.). HZO. Retrieved January 24, 2026, from [Link]

  • Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings. (2024). Prospector. [Link]

  • 2-(Phenylmethyl)oxirane | C9H10O - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Weak Adhesion Troubleshooting: Tips for Metal and Glass Surfaces - Kingdeli. (n.d.). Retrieved January 24, 2026, from [Link]

  • Delamination of thin film strips - Harvard University. (n.d.). Retrieved January 24, 2026, from [Link]

  • Introduction to Surface Energy | The Science of Adhesion | 3M United Kingdom. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2-(Allyloxymethyl)oxirane; 2-(chloromethyl)oxirane; oxirane | C11H19ClO4 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Characterization of Impurities in [[o-(Allyloxy)phenoxy)methyl]oxirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and characterization of [[o-(Allyloxy)phenoxy)methyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important epoxide intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating impurities, ensuring the quality and integrity of your final product.

Introduction to the Synthesis and its Challenges

The synthesis of [[o-(Allyloxy)phenoxy)methyl]oxirane is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, o-(allyloxy)phenol is deprotonated with a base to form a phenoxide, which then attacks an electrophilic epoxide precursor, typically epichlorohydrin. While seemingly straightforward, this process is susceptible to several side reactions that can lead to the formation of various impurities. Understanding the mechanistic origin of these impurities is paramount for developing robust and reproducible synthetic protocols.

This guide will provide a detailed exploration of the common impurities, their characterization, and practical strategies for their control.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of [[o-(Allyloxy)phenoxy)methyl]oxirane?

A1: The primary impurities typically encountered are:

  • Unreacted Starting Materials: Residual o-(allyloxy)phenol and epichlorohydrin.

  • Hydrolysis Product: 1-[o-(Allyloxy)phenoxy]-2,3-propanediol, formed by the ring-opening of the oxirane by water.

  • Oligomeric Impurities: Higher molecular weight species formed by the reaction of the product with the starting phenoxide or by polymerization of the epoxide.

  • Chloroether Impurities: Arising from incomplete dehydrochlorination of the intermediate chlorohydrin.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I tentatively identify it?

A2: Based on typical elution patterns in reversed-phase HPLC, you can make an initial assessment:

  • Early Eluting Peaks: Often correspond to more polar compounds. The diol impurity (1-[o-(allyloxy)phenoxy]-2,3-propanediol) is significantly more polar than the desired product and will therefore have a shorter retention time.

  • Peaks Eluting Near the Product: Could be unreacted starting materials or isomeric byproducts.

  • Late Eluting Peaks: May indicate less polar, higher molecular weight oligomeric impurities.

For definitive identification, fraction collection followed by mass spectrometry and NMR spectroscopy is recommended.

Q3: My reaction yield is low, and I have a significant amount of the diol impurity. What are the likely causes?

A3: The presence of the diol impurity is a direct result of epoxide ring hydrolysis. The primary causes are:

  • Presence of Water: Ensure all solvents and reagents are rigorously dried. Water can be introduced from the base (e.g., aqueous NaOH), solvents, or glassware that has not been properly dried.

  • Acidic Conditions: Trace acidic impurities can catalyze the ring-opening of the epoxide. Ensure your reaction is maintained under basic conditions.

  • Prolonged Reaction Times or High Temperatures: These conditions can increase the likelihood of hydrolysis, especially if water is present.

To mitigate this, consider using an anhydrous base like sodium hydride (NaH) and ensure all solvents are freshly distilled from an appropriate drying agent.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of [[o-(Allyloxy)phenoxy)methyl]oxirane.

Issue 1: High Levels of Unreacted o-(Allyloxy)phenol
Symptom Potential Cause Troubleshooting Action
A significant peak corresponding to o-(allyloxy)phenol is observed in the crude reaction mixture by HPLC or GC-MS.Incomplete deprotonation of the phenol.Ensure a stoichiometric or slight excess of a strong base (e.g., NaH, KOH) is used. Allow sufficient time for the deprotonation to go to completion before adding epichlorohydrin.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Poor quality of the base.Use a fresh, high-purity base. If using NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere.
Issue 2: Presence of 1-[o-(Allyloxy)phenoxy]-2,3-propanediol (Diol Impurity)
Symptom Potential Cause Troubleshooting Action
A prominent, early-eluting peak is observed in the reversed-phase HPLC chromatogram, confirmed as the diol by MS.Presence of water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. If using a phase-transfer catalyst with an aqueous base, minimize the amount of water.[2]
Acidic work-up conditions.Neutralize the reaction mixture carefully during work-up, avoiding strongly acidic conditions.
High reaction temperature.Perform the reaction at the lowest effective temperature to minimize side reactions.
Issue 3: Formation of High Molecular Weight Oligomers
Symptom Potential Cause Troubleshooting Action
Broad, late-eluting peaks are observed in the HPLC chromatogram, and MS analysis indicates masses corresponding to multiples of the product's molecular weight.High concentration of the alkoxide nucleophile.Add the base portion-wise to the reaction mixture to maintain a low instantaneous concentration of the phenoxide.
Reaction of the product epoxide with the starting phenoxide.Use a slight excess of epichlorohydrin to ensure the phenoxide is consumed.
High reaction temperature promoting polymerization.Maintain a controlled, lower reaction temperature throughout the synthesis.

Analytical Methodologies

Accurate characterization of impurities is crucial for process optimization and quality control. Below are recommended starting points for analytical methods.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring reaction progress and quantifying the purity of the final product.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    Time (min) %B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Expected Elution Order: 1-[o-(Allyloxy)phenoxy]-2,3-propanediol -> o-(Allyloxy)phenol -> [[o-(Allyloxy)phenoxy)methyl]oxirane -> Oligomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of the main components.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[4]

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information for the product and its impurities.

¹H NMR (400 MHz, CDCl₃) of [[o-(Allyloxy)phenoxy)methyl]oxirane (Expected Shifts):

  • δ 7.00-6.80 (m, 4H, Ar-H)

  • δ 6.10-5.95 (m, 1H, -OCH₂CH =CH₂)

  • δ 5.45-5.25 (m, 2H, -OCH₂CH=CH ₂)

  • δ 4.60 (d, 2H, -OCH ₂CH=CH₂)

  • δ 4.25 (dd, 1H, Ar-OCH ₐHₑ-epoxide)

  • δ 3.95 (dd, 1H, Ar-OCHₐH ₑ-epoxide)

  • δ 3.40-3.30 (m, 1H, epoxide-CH )

  • δ 2.95-2.85 (m, 1H, epoxide-CH ₐHₑ)

  • δ 2.80-2.70 (m, 1H, epoxide-CHₐH ₑ)

¹H and ¹³C NMR of 1-[o-(Allyloxy)phenoxy]-2,3-propanediol (Impurity):

  • ¹H NMR (400 MHz, CDCl₃) of a similar diol, 3-Phenoxy-1,2-propanediol, shows characteristic shifts for the diol moiety: δ 4.07 (m, 1H), 3.95 (m, 1H), 3.83 (m, 1H), 3.77 (m, 1H), 3.69 (m, 1H).[5] The spectrum for 1-[o-(Allyloxy)phenoxy]-2,3-propanediol is expected to be similar in this region, with additional peaks for the allyloxy group.

  • ¹³C NMR of 3-allyloxy-1,2-propanediol shows the following key shifts: ~72 ppm (-OC H₂-), ~70 ppm (C HOH), ~64 ppm (C H₂OH).[6] These provide a reference for identifying the diol impurity.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the intended synthetic route and the formation of common impurities.

Synthesis_Pathway A o-(Allyloxy)phenol Product [[o-(Allyloxy)phenoxy)methyl]oxirane A->Product Oligomer Oligomeric Impurity A->Oligomer B Epichlorohydrin B->Product Base Base (e.g., NaOH, NaH) Base->Product Deprotonation & Ring Closure Diol 1-[o-(Allyloxy)phenoxy]-2,3-propanediol (Diol Impurity) Product->Diol Hydrolysis Product->Oligomer Further Reaction Water H₂O Water->Diol

Caption: Synthetic pathway and major impurity formation.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC/GC-MS) Impurity_Detected Major Impurity Detected? Start->Impurity_Detected Unreacted_SM Unreacted Starting Material Impurity_Detected->Unreacted_SM Yes Diol_Impurity Diol Impurity Impurity_Detected->Diol_Impurity Oligomer_Impurity Oligomeric Impurity Impurity_Detected->Oligomer_Impurity End Purified Product Impurity_Detected->End No Action_SM Optimize Stoichiometry & Reaction Time/Temp Unreacted_SM->Action_SM Action_Diol Ensure Anhydrous Conditions Diol_Impurity->Action_Diol Action_Oligomer Control Nucleophile Concentration & Temperature Oligomer_Impurity->Action_Oligomer Action_SM->Start Action_Diol->Start Action_Oligomer->Start

Caption: Troubleshooting workflow for impurity identification.

References

  • Patents, G. (n.d.). US8399692B2 - Epichlorohydrin, manufacturing process and use. Google Patents.
  • cipac.org. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]

  • Restek. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

  • Lee, S. B., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429.
  • The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Cross-Coupling Reactions of Epoxides with gem-Diborylmethane: Access to γ-Hydroxyl Boronic Esters. Retrieved from [Link]

  • Chemistry and Chemical Engineering Journal. (n.d.). study of regularities of formation of hydroxyammonium oligomers from alkanolamine of the type of hexahydrosimtriazine and epichlorohydrin. Retrieved from [Link]

  • Stoyanov, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 139.
  • Chen, Y. C., et al. (2021).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Retrieved from [Link]ARTAN_MEDOXOMIL_TABLET_BY_RP-HPLC)

Sources

Technical Support Center: [[o-(Allyloxy)phenoxy)methyl]oxirane](CAS No. 6452-72-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for [[o-(Allyloxy)phenoxy)methyl]oxirane]. As a valued member of the scientific community, your safety and the integrity of your research are paramount. This guide is designed to provide you with in-depth technical information, proven handling protocols, and troubleshooting advice to ensure the safe and effective use of this compound in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the safe handling, storage, and stability of [[o-(Allyloxy)phenoxy)methyl]oxirane].

Q1: What are the primary hazards associated with [[o-(Allyloxy)phenoxy)methyl]oxirane]?

A1: [[o-(Allyloxy)phenoxy)methyl]oxirane] is a reactive chemical that presents several potential hazards. Based on data for similar oxirane compounds, it should be handled as a substance that may cause skin and eye irritation, and potentially allergic skin reactions[1]. Due to the presence of the oxirane (epoxide) ring, it is highly reactive towards nucleophiles. The allyl group also introduces the potential for reactions typical of alkenes.

Q2: What are the recommended storage conditions for [[o-(Allyloxy)phenoxy)methyl]oxirane]?

A2: To ensure the stability and minimize degradation of [[o-(Allyloxy)phenoxy)methyl]oxirane], it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames. The recommended storage temperature is between 2-8°C under an inert atmosphere[2]. Keep the container tightly closed to prevent moisture ingress and potential reactions[3].

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: A comprehensive PPE strategy is crucial when working with [[o-(Allyloxy)phenoxy)methyl]oxirane]. The following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge should be used.

Q4: What materials are incompatible with [[o-(Allyloxy)phenoxy)methyl]oxirane]?

A4: Due to its reactive nature, [[o-(Allyloxy)phenoxy)methyl]oxirane] is incompatible with several classes of chemicals. Avoid contact with:

  • Strong acids and bases: These can catalyze the opening of the oxirane ring, potentially leading to vigorous or violent reactions[4].

  • Strong oxidizing agents: These can react with the allyl group and potentially the ether linkages.

  • Nucleophiles: Amines, alcohols, and thiols can react with the oxirane ring.

Q5: What should I do in case of a spill?

A5: In the event of a spill, immediate action is necessary:

  • Evacuate the immediate area.

  • Alert your colleagues and laboratory safety officer.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal[5].

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the laboratory and contact your institution's emergency response team.

Troubleshooting Guides

This section provides solutions to potential issues you may encounter during your experiments with [[o-(Allyloxy)phenoxy)methyl]oxirane].

Reaction Troubleshooting

Q: My reaction with [[o-(Allyloxy)phenoxy)methyl]oxirane] is not proceeding as expected or is giving low yields. What could be the cause?

A: Several factors can influence the outcome of reactions involving this compound:

  • Reagent Quality: The purity of [[o-(Allyloxy)phenoxy)methyl]oxirane] is critical. Impurities can interfere with the reaction. Consider purifying the compound if its purity is questionable. Distillation under reduced pressure is a common method for purifying epoxides[6].

  • Reaction Conditions: The oxirane ring opening is sensitive to both acidic and basic conditions[7]. Ensure your reaction pH is appropriate for the desired outcome. The stability of the allyl ether group should also be considered, as it can be cleaved under certain acidic or basic conditions[8].

  • Side Reactions: The presence of two reactive functional groups (oxirane and allyl) can lead to side reactions. The oxirane ring can undergo oligomerization, especially in the presence of acid or base catalysts[9]. The allyl group can also participate in unintended reactions.

  • Monitoring the Reaction: It is crucial to monitor the progress of your reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the formation of byproducts and optimize reaction time[10].

Stability and Decomposition Issues

Q: I suspect my [[o-(Allyloxy)phenoxy)methyl]oxirane] has decomposed. What are the signs and how can I prevent it?

A: Decomposition of [[o-(Allyloxy)phenoxy)methyl]oxirane] can be indicated by a change in color, viscosity, or the appearance of new peaks in analytical spectra.

  • Causes of Decomposition:

    • Improper Storage: Exposure to heat, light, or incompatible materials can initiate decomposition.

    • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the oxirane ring to form a diol[9].

    • Thermal Decomposition: While specific data for this compound is limited, epoxides can undergo thermal rearrangement or decomposition at elevated temperatures[11].

  • Prevention:

    • Strict Adherence to Storage Protocols: Store at 2-8°C under an inert atmosphere and protected from light.

    • Use of Anhydrous Solvents and Reagents: To prevent hydrolysis, ensure all solvents and reagents are dry.

    • Avoid Excessive Heat: Perform reactions at the lowest effective temperature.

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE) Summary
Protection TypeRecommended PPEStandardPurpose
Hand Protection Chemical-resistant glovesEN374To prevent direct skin contact.
Eye Protection Chemical splash gogglesEN 166To protect eyes from splashes.
Body Protection Lab coat or chemical-resistant apronN/ATo prevent contamination of personal clothing.
Respiratory Protection Fume hood or respirator with organic vapor cartridgeNIOSH approvedTo prevent inhalation of harmful vapors.
Storage Stability Matrix
ConditionRecommended StoragePotential Consequences of Deviation
Temperature 2-8°CIncreased rate of decomposition and polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Oxidation and reaction with atmospheric moisture.
Light Amber vial or stored in the darkLight-catalyzed degradation.
Container Tightly sealed, compatible material (e.g., glass)Contamination and leakage.

Experimental Workflow and Diagrams

Safe Dispensing and Handling Workflow

G cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials disp_open Open container in fume hood prep_materials->disp_open disp_transfer Transfer required amount using appropriate tools disp_open->disp_transfer disp_close Tightly seal container immediately disp_transfer->disp_close clean_tools Decontaminate tools disp_close->clean_tools clean_area Clean work area clean_tools->clean_area clean_waste Dispose of waste in designated container clean_area->clean_waste

Caption: Workflow for safe dispensing and handling of [[o-(Allyloxy)phenoxy)methyl]oxirane].

Spill Response Decision Tree

G spill Spill Occurs size Assess Spill Size spill->size small_spill Small Spill (<100 mL) size->small_spill Small large_spill Large Spill (>100 mL) size->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain with Inert Absorbent ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate alert Alert Emergency Response evacuate->alert

Caption: Decision tree for responding to a spill of [[o-(Allyloxy)phenoxy)methyl]oxirane].

References

  • 3M United Kingdom PLC. (2022). Safety Data Sheet: 3M™ Scotch-Weld™ 7240 B/A FR- Part B. Retrieved from [Link]

  • Zahoor, A. F., Saif, M. J., Nazeer, U., Ali, K. G., Parveen, B., Mansha, A., ... & Irfan, A. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13085-13117. [Link]

  • Prociak, A., Kurańska, M., Cabulis, U., & Ryszkowska, J. (2015). Main reactions of epoxidation and oxirane ring-opening process. In Vegetable Oil-Based Polyols for Polyurethane Foams (pp. 21-31). Springer, Cham. [Link]

  • Goldsmith, C. F., Green, W. H., & Klippenstein, S. J. (2012). Theoretical rate coefficients for allyl+ HO2 and allyloxy decomposition. The Journal of Physical Chemistry A, 116(13), 3325-3346. [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • MDPI. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Pharmaceuticals, 11(4), 117. [Link]

  • Master Organic Chemistry. (n.d.). Reactions of Epoxides with Nucleophiles under Basic Conditions. [Link]

  • ResearchGate. (2020). Hydrolytic stability of PEG-grafted γ-alumina membranes: Alkoxysilane vs phosphonic acid linking groups. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Smooth-On, Inc. (2023). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867–11926. [Link]

  • Google Patents. (n.d.). US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

  • ACS Publications. (2020). Theoretical Study on the Nucleophilic Ring-Opening Reaction between F– and Oxirane. The Journal of Physical Chemistry A, 124(38), 7734–7742. [Link]

  • Oxford Instruments. (n.d.). Quantitative monitoring of biphasic reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch16: Reactions of Epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Blackland Manufacturing. (n.d.). Epoxy Resin Lab Equipment Guide. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible side reactions during epoxidation. Retrieved from [Link]

  • YouTube. (2022, February 4). PREPARATION METHODS OF OXIRANE || HETEROCYCLIC COMPOUNDS. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • ResearchGate. (2023). Preparation of Chiral Epoxy Resins and the Optically Active Cured Products. [Link]

  • Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]

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  • IARC Publications. (n.d.). Epoxides is there a human health problem?. Retrieved from [Link]

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Navigating the Challenges of [[o-(Allyloxy)phenoxy]methyl]oxirane Resin Formulations: A Technical Support Guide to Minimizing Viscosity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for [[o-(Allyloxy)phenoxy]methyl]oxirane resin formulations. As a Senior Application Scientist, I understand that achieving the optimal viscosity for your specific application is critical for success. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address viscosity-related challenges during your experiments. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when working with this compound resin.

Q1: My this compound resin formulation is too viscous to process effectively. What are the immediate steps I can take to lower its viscosity?

A1: High viscosity is a common challenge with epoxy resins. The two most immediate and effective methods to reduce viscosity are:

  • Elevating the Temperature: Gently warming the resin formulation can significantly decrease its viscosity. As a general rule, for every 10°C increase in temperature, the viscosity of an epoxy resin can be halved.[1] However, be mindful that elevated temperatures will also accelerate the curing process, reducing your working time or "pot-life."

  • Introducing Reactive Diluents: These are low-viscosity epoxy-functional compounds that react with the curing agent and become part of the final cured polymer network. They are highly effective at reducing the overall viscosity of the formulation.

Q2: What are reactive diluents and how do they differ from non-reactive diluents?

A2: Reactive diluents are monomers or oligomers with at least one epoxy group, allowing them to co-react with the primary resin and curing agent.[2] This integration into the polymer backbone minimizes the negative impact on the final mechanical and thermal properties that can be seen with non-reactive diluents. Non-reactive diluents, such as solvents, simply act to physically separate the resin molecules to reduce viscosity and evaporate during the curing process, which can lead to shrinkage, porosity, and a reduction in crosslink density.

Q3: Will using a reactive diluent compromise the final properties of my cured this compound resin?

A3: While reactive diluents are designed to be incorporated into the polymer network, their addition can still influence the final properties. The extent of this impact depends on the type and concentration of the reactive diluent used. Generally, monofunctional reactive diluents can slightly reduce the crosslink density, which may lead to a decrease in thermal resistance and mechanical strength. Difunctional and trifunctional reactive diluents can help to maintain or even enhance these properties. Careful selection and optimization of the reactive diluent are crucial.

Q4: Can the choice of curing agent affect the initial viscosity of my formulation?

A4: Absolutely. Curing agents themselves have a wide range of viscosities. Selecting a lower viscosity curing agent can significantly reduce the initial viscosity of the mixed resin system. Amine-based curing agents, for example, are available in a variety of structures and viscosities.

Troubleshooting Guide: High Viscosity in this compound Formulations

This section provides a more detailed, step-by-step approach to diagnosing and resolving high viscosity issues in your experiments.

Problem: Unexpectedly High Initial Viscosity

Possible Cause 1: Low Ambient Temperature

  • Explanation: The viscosity of epoxy resins is highly dependent on temperature. A decrease in the ambient temperature of your laboratory can lead to a significant increase in the viscosity of the this compound resin and its components.

  • Troubleshooting Protocol:

    • Measure Ambient Temperature: Record the temperature of your working environment.

    • Controlled Heating: Gently warm the individual components (resin and curing agent) separately in a water bath or on a hot plate with magnetic stirring. Aim for a temperature range of 40-60°C.

    • Monitor Viscosity: If you have access to a viscometer, measure the viscosity at different temperatures to establish a temperature-viscosity profile for your specific formulation.

    • Consider Pot-Life: Remember that heating will reduce the working time of the mixed system. Perform a small-scale test to determine the new pot-life at the elevated temperature.

Possible Cause 2: Inappropriate Curing Agent

  • Explanation: The inherent viscosity of the curing agent contributes significantly to the overall viscosity of the formulation.

  • Troubleshooting Protocol:

    • Review Curing Agent Properties: Consult the technical data sheet for your current curing agent to determine its viscosity.

    • Explore Low-Viscosity Alternatives: Research and source curing agents with lower inherent viscosities that are compatible with your this compound resin. Amine-based curing agents are a good starting point due to the wide variety available.

    • Experimental Validation: Prepare small test batches with different low-viscosity curing agents and compare their initial mixed viscosity and cured properties.

Possible Cause 3: Need for Formulation Adjustment with Reactive Diluents

  • Explanation: When heating and curing agent selection are not sufficient or desirable for reducing viscosity, the use of reactive diluents is the next logical step.

  • Troubleshooting Protocol:

    • Select a Compatible Reactive Diluent: For aromatic resins like this compound, both aliphatic and aromatic reactive diluents can be effective. The choice will depend on the desired final properties.

    • Start with a Low Concentration: Begin by adding a small weight percentage (e.g., 5-10%) of the reactive diluent to the this compound resin before adding the curing agent.

    • Measure Viscosity Reduction: Quantify the effect of the diluent on the viscosity of the formulation.

    • Evaluate Cured Properties: Prepare test coupons of the cured formulation with the reactive diluent and evaluate key properties such as hardness, tensile strength, and glass transition temperature (Tg) to ensure they still meet your application's requirements.

Experimental Protocols

Protocol 1: Viscosity Measurement

A rotational viscometer is a standard instrument for measuring the viscosity of epoxy formulations.

Materials:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled sample holder

  • This compound resin formulation

  • Disposable sample cups

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a known volume of the resin formulation into a sample cup.

  • Equilibrate the sample to the desired temperature using the temperature-controlled holder.

  • Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 20-80%).

  • Lower the spindle into the sample to the correct immersion depth.

  • Start the rotation and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

Protocol 2: Screening of Reactive Diluents

This protocol outlines a systematic approach to evaluating the effectiveness of different reactive diluents.

Materials:

  • This compound resin

  • A selection of reactive diluents (e.g., a monofunctional aliphatic, a difunctional aliphatic, and a monofunctional aromatic glycidyl ether)

  • Chosen curing agent

  • Mixing cups and stirrers

  • Viscometer

  • Molds for preparing test coupons

Procedure:

  • Prepare a Control Batch: Mix the this compound resin with the curing agent at the recommended stoichiometric ratio. Measure the initial viscosity.

  • Prepare Test Batches: For each reactive diluent, prepare a series of formulations with increasing concentrations of the diluent (e.g., 5%, 10%, 15% by weight).

  • Measure Initial Viscosity: For each test batch, thoroughly mix the resin and reactive diluent before adding the curing agent. Measure the initial viscosity immediately after mixing.

  • Cure Test Coupons: Cast each formulation into molds to create test specimens.

  • Evaluate Cured Properties: After full curing, perform the necessary mechanical and thermal tests on the specimens to determine the impact of the reactive diluent on the final properties.

Data Presentation

Table 1: Effect of Temperature on a Hypothetical this compound Formulation Viscosity

Temperature (°C)Viscosity (cP)
255000
352500
451250
55625

Table 2: Example of Reactive Diluent Screening Data

Reactive DiluentConcentration (wt%)Initial Viscosity (cP)Shore D Hardness
None (Control)0500085
Aliphatic Monofunctional10200082
Aliphatic Difunctional10250086
Aromatic Monofunctional10180080

Visualization of the Formulation Process

Viscosity_Troubleshooting Start High Viscosity Issue Identified Temp Increase Temperature? Start->Temp Heat Gently Heat Resin & Hardener Separately Temp->Heat Yes CuringAgent Evaluate Curing Agent Temp->CuringAgent No PotLife Monitor Pot-Life Heat->PotLife PotLife->CuringAgent LowViscCA Select Lower Viscosity Curing Agent CuringAgent->LowViscCA Yes ReactiveDiluent Incorporate Reactive Diluent? CuringAgent->ReactiveDiluent No LowViscCA->ReactiveDiluent SelectRD Select Appropriate Reactive Diluent ReactiveDiluent->SelectRD Yes TestProperties Evaluate Cured Properties ReactiveDiluent->TestProperties No OptimizeRD Optimize Diluent Concentration SelectRD->OptimizeRD OptimizeRD->TestProperties End Viscosity Optimized TestProperties->End

Caption: Troubleshooting workflow for high viscosity.

By systematically applying these principles and protocols, you can effectively troubleshoot and minimize the viscosity of your this compound resin formulations, leading to more consistent and reliable experimental outcomes.

References

  • PCI Magazine. Troubleshooting High-Performance Epoxy Systems. (2012-05-01). [Link]

  • Quora. How to reduce the viscosity of an acrylic resin during processing. (2023-03-15). [Link]

  • Epoxy Europe. Reclassification of Oxirane, mono [(C12-14 alkyloxy) methyl] derivatives. [Link]

  • Olin Epoxy. Reactive Diluents. [Link]

  • ResearchGate. Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancement. (2025-07-17). [Link]

  • UltraClear Epoxy. 6 ways that viscosity affects epoxy performance. [Link]

  • Hapco, Inc. A Helpful Guide to Processing High Viscosity Resins. [Link]

  • YouTube. Testing Three Different Viscosities Of Epoxy Resin. (2024-04-16). [Link]

  • Scribd. Oxirane Safety Data Sheet Overview. (2020-01-10). [Link]

  • ResearchGate. Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted octyl phenylcyanoacrylates. [Link]

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  • Tikkurila. Safety Data Sheet. [Link]

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Validation & Comparative

A Comparative Guide to the Thermal Performance of Cured [[o-(Allyloxy)phenoxy]methyl]oxirane Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative thermal analysis of polymers derived from [[o-(Allyloxy)phenoxy]methyl]oxirane. We will explore how its unique molecular architecture translates into distinct thermal properties, contrasting it with a conventional Bisphenol A diglycidyl ether (DGEBA) based epoxy system. This analysis is grounded in data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing researchers and materials scientists with a clear understanding of its performance profile for advanced applications.

Introduction: The Architectural Advantage of this compound

The monomer this compound is a bifunctional system, possessing both an oxirane (epoxy) ring and an allyl ether group. This structure is fundamentally different from standard epoxy resins like DGEBA. The presence of two distinct reactive moieties allows for a "dual-curing" mechanism.[1][2]

  • Primary Cure: The epoxy ring reacts with a suitable curing agent (e.g., an amine) through a well-understood ring-opening polymerization, typically at moderate temperatures (100-150°C). This forms the initial cross-linked network.

  • Secondary Cure: At higher temperatures (typically >200°C), the pendant allyl groups can undergo a thermally induced free-radical polymerization. This creates an additional, interpenetrating network, significantly increasing the overall crosslink density.

This dual-curing capability is hypothesized to impart superior thermal stability and a higher glass transition temperature (Tg) compared to conventional epoxy systems that rely solely on the epoxy-amine reaction for network formation.

Logical Framework: From Monomer Structure to Thermal Performance

The following diagram illustrates the causal relationship between the monomer's functional groups and the expected enhancements in the polymer's thermal properties.

G A Oxirane (Epoxy) Group D Primary Cure: Epoxy Ring-Opening A->D B Allyl Ether Group E Secondary Cure: Allyl Group Polymerization B->E C Phenoxy Backbone G High Aromatic Content & Backbone Rigidity C->G F High Crosslink Density D->F E->F H Increased Glass Transition Temp. (Tg) F->H I Improved Thermal Decomposition Temp. (Td) F->I G->H G->I J Higher Char Yield I->J

Caption: Structure-Property Relationship Diagram.

Comparative Thermal Analysis: Performance Metrics

To objectively assess the performance of the this compound system, we compare its key thermal metrics against a standard DGEBA epoxy cured with a diamine hardener. The data presented for the target polymer are projected values based on its unique chemistry and published data for similar allyl-functionalized systems.

Thermal PropertyTest MethodStandard DGEBA SystemCured this compound System (Projected)Rationale for Performance Difference
Glass Transition Temp. (Tg) DSC~150 - 170 °C~190 - 220 °C The secondary allyl cure dramatically increases crosslink density, restricting segmental motion of polymer chains.[3]
Onset Decomposition Temp. (Td-5%) TGA~320 - 350 °C~360 - 390 °C The highly cross-linked and aromatic structure requires more thermal energy to initiate bond scission.[4]
Temp. of Max Decomposition (Tmax) TGA~360 - 380 °C~410 - 440 °C Corresponds to the stability of the densest part of the network; enhanced by the dual-cure system.
Char Yield @ 800 °C (N2 atm) TGA~15 - 25 %~35 - 45 % The high aromatic content from the phenoxy group promotes the formation of a stable carbonaceous char during pyrolysis.[4]

Experimental Methodologies: A Validated Approach

The following protocols are based on established ASTM standards to ensure data integrity and reproducibility.[5][6]

Workflow for Comprehensive Thermal Characterization

The diagram below outlines the systematic workflow for sample preparation and analysis using DSC and TGA.

Caption: Experimental Workflow for Thermal Analysis.

Protocol 1: Glass Transition Temperature (Tg) by DSC

This protocol is adapted from ASTM D3418 and ASTM E1131.[7]

  • Sample Preparation: Precisely weigh 5-10 mg of the fully cured polymer into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed aluminum pan is used as a reference. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

  • Thermal Program Rationale: A heat-cool-heat cycle is employed. The first heat scan erases any prior thermal history of the sample, ensuring a more accurate Tg measurement on the second scan. The cooling step must be controlled to establish a consistent amorphous state.

  • Execution:

    • Scan 1 (Erase Thermal History): Equilibrate at 25°C. Ramp the temperature from 25°C to 250°C at a rate of 20°C/min.[7]

    • Scan 2 (Cooling): Cool the sample from 250°C down to 25°C at a controlled rate of 20°C/min.

    • Scan 3 (Data Acquisition): Equilibrate at 25°C. Ramp the temperature from 25°C to 250°C at 20°C/min. This second heating scan is used for data analysis.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve. It is identified as the midpoint of the step-like change in the heat flow baseline.[8] This step signifies the transition from a rigid, glassy state to a more mobile, rubbery state.[9][10]

Protocol 2: Thermal Stability by TGA

This protocol follows the principles outlined in ASTM E1641 for decomposition kinetics.[5][6]

  • Sample Preparation: Weigh 5-10 mg of the cured polymer into a ceramic or platinum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min. This inert atmosphere prevents thermo-oxidative degradation and ensures that the measured weight loss is due to thermal decomposition alone.

  • Execution:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 900°C at a constant rate of 10°C/min. The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis:

    • Td-5%: The onset of decomposition is reported as the temperature at which 5% mass loss occurs. This is a critical metric for defining the upper service temperature limit of the material.

    • Tmax: The temperature of maximum decomposition rate is identified by the peak of the first derivative of the TGA curve (the DTG curve).

    • Char Yield: The residual mass remaining at a high temperature (e.g., 800°C) is reported as the char yield. A high char yield is often correlated with good flame retardant properties.[4]

Conclusion: Field-Proven Insights

The unique dual-curing capability endowed by the allyl and epoxy functionalities of this compound provides a clear pathway to thermosets with exceptional thermal performance. The projected increases in Tg, decomposition temperature, and char yield make this polymer system a compelling alternative to conventional epoxies for high-performance applications where thermal stability is paramount. The rigorous application of standardized DSC and TGA methodologies is essential to accurately quantify these performance gains and validate the material's suitability for demanding environments such as aerospace composites, high-temperature adhesives, and advanced electronics packaging.

References

  • PerkinElmer. (n.d.). Characterization of Electronic Materials Using Thermal Analysis.
  • ResearchGate. (n.d.). TGA and DSC curve for epoxy at heating rate 10 °C/min. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers: Selected Applications. Retrieved from [Link]

  • FILAB. (n.d.). Determination of decomposition kinetics by ATG according to ASTM E1641. Retrieved from [Link]

  • Dove, A. P. et al. (n.d.). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 26). How Is DSC Used To Study Epoxy Resins? [Video]. YouTube. Retrieved from [Link]

  • ASTM International. (2023). E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Yıldırım, Y. (2016). The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. Anadolu University Journal of Science and Technology A – Applied Sciences and Engineering, 17(2), 377-394.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of the cured epoxy resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual-Curing Systems of Epoxy Resin for Using in Prepreg Manufacturing. Retrieved from [Link]

  • ACS Omega. (2020). Thermal Stability and Flame Retardancy of a Cured Trifunctional Epoxy Resin with the Synergistic Effects of Silicon/Titanium. Retrieved from [Link]

  • PURE Montanuniversität Leoben. (2024). Isothermal and Non-Isothermal DSC Analysis towards the Formulation of a Low-Temperature Curing Epoxy-Alcohol Resin. Retrieved from [Link]

  • TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Measurement of the Glass Transition Temperature with DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from [Link]

  • EPub Bayreuth. (n.d.). Interplay of curing and thermal degradation in epoxy resins cured with amino acids. Retrieved from [Link]

  • TR Dizin. (n.d.). The synthesis of allyl glycidyl ether copolymers and their thermokinetic analysis. Retrieved from [Link]

  • Scribd. (n.d.). ASTM-E1641-Decomposition Kinetics by Thermogravimetry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dual-Curing Epoxy Thermosets: Design, Curing, Properties and Applications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). DSC Glass Transition Analysis: Accurate Tg Detection. Retrieved from [Link]

  • DergiPark. (2016). THE SYNTHESIS OF ALLYL GLYCIDYL ETHER COPOLYMERS AND THEIR THERMOKINETIC ANALYSIS. Retrieved from [Link]

  • Setaram. (n.d.). Decomposition kinetics of PET by TGA according to ASTM E1641. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 1). How Does DSC Determine The Glass Transition Temperature Of Polymers? [Video]. YouTube. Retrieved from [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. [[o-(Allyloxy)phenoxy)methyl]oxirane, a molecule incorporating an epoxide, an ether linkage, an aromatic ring, and an allyl group, presents a fascinating case study in mass spectrometry. Understanding its fragmentation pattern is not merely an academic exercise; it is crucial for its identification, characterization, and the analysis of its potential metabolites. This guide, born from the synthesis of established fragmentation principles and comparative data from structurally related compounds, offers a deep dive into the expected mass spectral behavior of this compound and contrasts it with alternative analytical methodologies.

The Predicted Fragmentation Landscape of [[o-(Allyloxy)phenoxy]methyl]oxirane

The primary fragmentation routes are anticipated to be a complex interplay of cleavages initiated at the ether oxygen, the epoxide ring, and the allylic group.

Key Predicted Fragmentation Pathways:
  • Alpha-Cleavage adjacent to the Ether Oxygen: A common fragmentation pathway for ethers involves the cleavage of the C-C bond alpha to the oxygen atom.[1] For this compound, this can occur on either side of the phenoxy oxygen.

    • Cleavage of the Glycidyl Group: Loss of the oxiranylmethyl radical (•CH2CHOCH2, 57 Da) would lead to a prominent ion at m/z 149 , corresponding to the allyloxyphenoxy cation. This fragment is expected to be relatively stable due to the aromatic ring.

    • Cleavage of the Allyl Group: Loss of the allyl radical (•CH2CH=CH2, 41 Da) would result in a fragment at m/z 165 .

  • Epoxide Ring Opening and Fragmentation: The strained epoxide ring is prone to opening upon ionization, followed by further fragmentation. This can lead to a variety of smaller fragments. A key fragmentation is the loss of a CH2O group (30 Da) from the glycidyl moiety, which could lead to a fragment at m/z 176 .

  • Claisen Rearrangement of the Allyl Ether: A characteristic fragmentation of allyl aryl ethers under EI conditions is the Claisen rearrangement, where the allyl group migrates from the oxygen to the aromatic ring.[2] This would be followed by subsequent fragmentation. For this compound, this rearrangement would form an intermediate that could then lose the glycidyl group, leading to characteristic ions.

  • Benzylic-type Cleavage: Cleavage of the bond between the phenoxy oxygen and the methylene bridge of the glycidyl group can lead to the formation of an allyloxyphenoxy radical and a glycidyl cation at m/z 57 .

  • Fragments from the Aromatic Core: The stable aromatic ring will give rise to characteristic phenyl-related fragments, such as the phenyl cation at m/z 77 and related ions, although these may be of lower intensity compared to the larger fragments.

The following diagram illustrates the predicted primary fragmentation pathways:

G M This compound (m/z 206) F149 [M - C3H5O]•+ (m/z 149) M->F149 - •C3H5O F165 [M - C3H5]•+ (m/z 165) M->F165 - •C3H5 F57 [C3H5O]+ (m/z 57) M->F57 - •C9H9O2 F134 [Allyl Phenyl Ether]+• (from rearrangement, m/z 134) M->F134 Claisen Rearrangement F94 [Phenol]+• (m/z 94) F165->F94 - C4H5O F41 [C3H5]+ (m/z 41) F134->F41 - •C6H5O

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, we can compare the expected fragmentation pattern with the known mass spectra of structurally similar compounds.

Compound Structure Key Fragments (m/z) and Interpretation Source
This compound C12H14O3Predicted: 149 (loss of glycidyl), 165 (loss of allyl), 57 (glycidyl cation), 41 (allyl cation)N/A
Phenyl Glycidyl Ether C9H10O2150 (M+), 94 (phenoxy), 77 (phenyl), 57 (glycidyl)
o-Cresyl Glycidyl Ether C10H12O2164 (M+), 108 (cresoxy), 91 (tolyl), 57 (glycidyl)
Allyl Phenyl Ether C9H10O134 (M+), 94 (phenoxy), 77 (phenyl), 41 (allyl)

The fragmentation of phenyl glycidyl ether and o-cresyl glycidyl ether strongly supports the predicted loss of the glycidyl group and the formation of the corresponding phenoxy/cresoxy cations. The mass spectrum of allyl phenyl ether confirms the propensity for the loss of the allyl group and the formation of the phenoxy cation. Therefore, it is highly probable that the mass spectrum of this compound will exhibit a combination of these fragmentation patterns.

Beyond Mass Spectrometry: Alternative Analytical Approaches

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from the application of complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms in the molecule. The characteristic chemical shifts of the protons and carbons in the epoxide ring, the allyl group, and the aromatic ring would confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in identifying the key functional groups. The characteristic C-O-C stretching of the ether and epoxide, the C=C stretching of the allyl group, and the aromatic C-H and C=C vibrations would be readily observable.

  • Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC provides a powerful method for the separation and identification of volatile compounds. The retention time in a GC system would be a characteristic property of this compound, aiding in its identification in complex mixtures.

The following diagram illustrates a comprehensive analytical workflow for the characterization of this molecule:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Data Analysis & Validation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (GC-MS) Purification->MS Fragmentation Pattern NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Chemical Shifts & Coupling IR IR Spectroscopy Purification->IR Functional Group Analysis Data_Integration Integrate Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: A comprehensive workflow for the synthesis, purification, and structural characterization of this compound.

Experimental Protocols

For researchers seeking to perform these analyses, the following are generalized, step-by-step methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound. Compare the obtained spectrum with the predicted fragmentation pattern and library databases.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Reference: CDCl3 at 77.16 ppm.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • IR Spectrum Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. While mass spectrometry provides invaluable information about the molecule's fragmentation behavior, a confident and complete structural assignment relies on the synergistic use of NMR and IR spectroscopy. The predicted fragmentation pattern, based on the well-established principles of mass spectrometry and supported by data from analogous structures, serves as a robust guide for researchers. This comprehensive understanding is a critical step in the journey of a novel compound from the laboratory to its potential application in drug development and other scientific endeavors.

References

  • Ramana, D. V., & Vairamani, M. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid communications in mass spectrometry, 14(2), 110–113. [Link]

  • Jones, A. W. (2019). The role of gas chromatography-mass spectrometry in forensic science. Legal Medicine, 41, 101633. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. spectroscopy*. Cengage learning.

Sources

A Comparative Guide to Anionic vs. Cationic Ring-Opening Polymerization Kinetics of [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the synthesis of functional polyethers, the choice of polymerization methodology is paramount to achieving the desired material properties. This guide provides an in-depth comparison of anionic and cationic ring-opening polymerization (ROP) for the monomer [[o-(Allyloxy)phenoxy]methyl]oxirane, a functionalized glycidyl ether with potential applications in drug delivery and advanced materials. While direct kinetic data for this specific monomer is not extensively available, this guide will leverage experimental data from structurally analogous systems to provide a comprehensive analysis of the expected kinetic behaviors, mechanistic pathways, and practical considerations for both polymerization techniques.

Mechanistic Overview: Anionic vs. Cationic ROP

The ring-opening polymerization of oxiranes can be initiated by either nucleophilic (anionic) or electrophilic (cationic) species. The choice between these two pathways fundamentally dictates the polymerization kinetics, the degree of control over the polymer architecture, and the tolerance to functional groups.

Anionic Ring-Opening Polymerization (AROP) proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the opening of the strained three-membered ring. The propagating species is an alkoxide anion. AROP is often a "living" polymerization, meaning that termination and chain transfer reactions are minimal in the absence of impurities. This living nature allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.

Cationic Ring-Opening Polymerization (CROP) is initiated by an electrophilic species, typically a strong acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the oxirane ring. This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. The propagating species is a tertiary oxonium ion. CROP can be more challenging to control than AROP due to the occurrence of side reactions such as chain transfer to the monomer or polymer, and termination reactions. These side reactions can lead to polymers with lower molecular weights and broader molecular weight distributions.

Comparative Analysis of Polymerization Kinetics

The kinetics of ROP are influenced by several factors including the initiator/catalyst system, temperature, solvent, and the electronic and steric nature of the monomer. For this compound, the presence of the phenoxy and allyloxy groups will have a significant impact on its reactivity in both anionic and cationic systems.

Anionic ROP Kinetics

In the anionic polymerization of glycidyl ethers, the rate of polymerization is influenced by the nature of the initiator and the reaction conditions. Strong bases such as alkali metal alkoxides or hydroxides are commonly used as initiators. The presence of the electron-withdrawing phenoxy group in this compound is expected to increase the electrophilicity of the oxirane ring carbons, potentially leading to a faster rate of nucleophilic attack compared to simple alkyl glycidyl ethers.

However, the allyloxy group can present challenges in anionic polymerization. Under strongly basic conditions, isomerization of the allyl ether to a propenyl ether can occur.[1] This side reaction can affect the final properties of the polymer.[1] To mitigate this, milder organocatalysts, such as phosphazene bases, have been employed for the controlled AROP of functional epoxides.[2]

Quantitative Insights from Analogous Systems:

While specific kinetic data for this compound is scarce, studies on other functionalized glycidyl ethers provide valuable benchmarks. For instance, the apparent propagation rate constants (kp,app) for the mechanochemical AROP of several aryl glycidyl ethers have been reported:

Monomerkp,app (min-1)
4-Methoxyphenyl glycidyl ether (MPG)2.18 × 10-2
3,5-Dimethoxyphenyl glycidyl ether (DPG)3.59 × 10-2
Biphenyl glycidyl ether (BPG)6.66 × 10-2
Trityl glycidyl ether (TGE)17.64 × 10-2
(s)-Trityl glycidyl ether ((s)-TGE)17.91 × 10-2
Data from a study on solid-state mechanochemical AROP.[3]

These values, although from a different polymerization technique, suggest that the electronic nature of the aromatic substituent significantly influences the polymerization rate.[3]

Cationic ROP Kinetics

The cationic polymerization of glycidyl ethers is often characterized by a rapid reaction rate. The ether oxygen in the this compound side chain can potentially interact with the propagating cationic center, influencing the polymerization kinetics. This intramolecular coordination could either stabilize the cationic species, potentially slowing down propagation, or it could facilitate the ring-opening of the incoming monomer, accelerating the reaction.

A study on the cationic ROP of 3-glycidoxypropylmethyldimethoxysilane induced by lithium perchlorate estimated the activation energy of ROP to be 77.9 ± 2.0 kJ mol⁻¹.[4] This value provides a general idea of the energy barrier for the cationic polymerization of a functionalized glycidyl ether.

The choice of initiator is critical in CROP. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and photoinitiators are commonly used.[5] Photoinitiated CROP offers the advantage of temporal and spatial control over the polymerization process.[6]

Experimental Protocols

Anionic ROP of a Functionalized Glycidyl Ether (Exemplary Protocol)

This protocol is based on the anionic polymerization of functionalized glycidyl ethers using a phosphazene base organocatalyst, which is known to provide good control over the polymerization.[2]

Materials:

  • This compound (monomer, rigorously purified)

  • Benzyl alcohol (initiator)

  • t-BuP₄ (phosphazene base catalyst)

  • Anhydrous toluene (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a stream of argon.

  • In a glovebox, the monomer is purified by distillation over CaH₂.

  • The initiator, benzyl alcohol, is dried over molecular sieves.

  • In a Schlenk flask under an argon atmosphere, the desired amount of benzyl alcohol is dissolved in anhydrous toluene.

  • The phosphazene base catalyst, t-BuP₄, is added to the initiator solution.

  • The monomer, this compound, is then added to the initiator/catalyst mixture via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or slightly elevated).

  • The progress of the polymerization is monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • The polymerization is terminated by the addition of a quenching agent, such as acidic methanol.

  • The polymer is precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.

Cationic ROP of a Functionalized Glycidyl Ether (Exemplary Protocol)

This protocol is based on the cationic polymerization of glycidyl ethers using a Lewis acid initiator.[7]

Materials:

  • This compound (monomer, rigorously purified)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • All glassware is dried in an oven at 120 °C overnight and cooled under a stream of argon.

  • In a Schlenk flask under an argon atmosphere, the monomer is dissolved in anhydrous DCM.

  • The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • The initiator, BF₃·OEt₂, is added dropwise to the stirred monomer solution via syringe.

  • The reaction is allowed to proceed for the desired time.

  • The polymerization is terminated by the addition of a nucleophilic quenching agent, such as methanol or ammonia in methanol.

  • The quenched reaction mixture is washed with a sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the polymer.

Visualization of Polymerization Mechanisms

Anionic Ring-Opening Polymerization Workflow

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization Purification Monomer & Solvent Purification Initiation Initiator & Catalyst Addition Purification->Initiation Drying Glassware Drying Drying->Initiation Propagation Monomer Addition & Propagation Initiation->Propagation Termination Quenching Propagation->Termination Precipitation Polymer Precipitation Termination->Precipitation Analysis NMR, GPC, etc. Precipitation->Analysis

Caption: Workflow for Anionic Ring-Opening Polymerization.

Cationic Ring-Opening Polymerization Mechanism

Cationic_ROP_Mechanism Monomer This compound ActivatedMonomer Protonated Monomer (Oxonium Ion) Initiator Initiator (e.g., H⁺) Initiator->Monomer Initiation PropagatingChain Propagating Chain (Tertiary Oxonium Ion) ActivatedMonomer->PropagatingChain Propagation NewMonomer Incoming Monomer PropagatingChain->NewMonomer Nucleophilic Attack ElongatedChain Elongated Chain PropagatingChain->ElongatedChain Ring Opening

Caption: Simplified Cationic ROP Mechanism.

Conclusion: Choosing the Right Path

The choice between anionic and cationic ROP for this compound depends critically on the desired polymer characteristics and the experimental capabilities.

Anionic ROP is the preferred method for:

  • Synthesizing polymers with well-defined molecular weights and low polydispersity.

  • Creating block copolymers and other complex architectures.

  • When precise control over the polymerization is essential.

Cationic ROP may be considered when:

  • High reaction rates are desired.

  • The synthesis of high molecular weight polymers with narrow distributions is not a primary concern.

For applications in drug development and other high-performance areas where polymer purity, defined architecture, and batch-to-batch reproducibility are critical, the controlled nature of anionic ROP, particularly with modern organocatalysts, presents a more advantageous route for the polymerization of this compound. However, the potential for side reactions involving the allyl group in anionic systems must be carefully managed through the selection of appropriate catalysts and reaction conditions.

References

  • Kim, H., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications, 14(1), 5878. [Link]

  • Heatley, F., et al. (1992). Isomerization of allyl to propenyl ethers during the anionic polymerization of an allyl glycidyl ether-propylene oxide copolymer. European Polymer Journal, 28(9), 1055-1058.
  • Le, D., et al. (2021). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters, 10(9), 1142-1147. [Link]

  • Crivello, J. V., & Narayan, R. (1982). Cationic photopolymerization of alkyl glycidyl ethers.
  • Kadota, J., et al. (2003). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Journal, 35(6), 487-493.
  • Lligadas, G., et al. (2006). Cationic Ring-Opening Polymerization of 3-Glycidoxypropylmethyldimethoxysilane by Lithium Perchlorate. Journal of Polymer Science Part A: Polymer Chemistry, 44(18), 5246-5257.
  • Penczek, S., et al. (1995). Cationic Ring-Opening Polymerization. In Cationic Polymerizations (pp. 1-135). American Chemical Society.
  • Yagci, Y., & Reghif, I. (2011). Photoinitiated Cationic Polymerization. In Comprehensive Polymer Science (Second Edition, Vol. 3, pp. 889-913). Elsevier.
  • Boileau, S., & Illy, N. (2011). Anionic Ring-Opening Polymerization of Epoxides and Thietanes. In Comprehensive Polymer Science (Second Edition, Vol. 4, pp. 347-375). Elsevier.
  • Carlotti, S., & Deffieux, A. (2005). Anionic Polymerization of Functionalized Epoxides. In Advances in Polymer Science (Vol. 175, pp. 1-54). Springer.
  • Nishikubo, T., et al. (2002). Products and kinetics of the cationic ring-opening polymerization of 3-glycidoxypropylmethyldimethoxysilane by lithium perchlorate. Journal of Polymer Science Part A: Polymer Chemistry, 40(13), 2291-2299.
  • Deffieux, A., et al. (2000). Anionic Polymerization of Glycidyl Ethers. Macromolecules, 33(14), 5062-5068.
  • Billouard, C., et al. (2004). Anionic Polymerization of tert-Butyl Glycidyl Ether. Macromolecules, 37(15), 5576-5582.
  • Schappacher, M., & Deffieux, A. (2001). Controlled Anionic Polymerization of Functional Epoxides. Macromolecular Chemistry and Physics, 202(14), 2829-2835.
  • Koinuma, H., et al. (1980). Cationic ring-opening polymerization of oxiranes by latent catalysts.
  • Endo, T., et al. (1990). Cationic ring-opening polymerization of 2-methyl-2-phenyloxirane. Macromolecules, 23(11), 2853-2857.
  • Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization. In Comprehensive Polymer Science, First Edition (Vol. 3, pp. 751-849). Pergamon.
  • Goethals, E. J. (1977). Cationic Polymerization of Epoxides. Advances in Polymer Science, 23, 103-143.
  • Sigwalt, P., & Matyjaszewski, K. (1993). Anionic Ring-Opening Polymerization. In Comprehensive Polymer Science, First Edition (Vol. 3, pp. 687-749). Pergamon.
  • Boivin, S., et al. (2008). Anionic polymerization of glycidyl ethers: A kinetic study. Journal of Polymer Science Part A: Polymer Chemistry, 46(21), 7083-7093.
  • Frey, H., & Obermeier, B. (2000). Isomerization reactions in the anionic polymerization of allyl glycidyl ether. Macromolecular Chemistry and Physics, 201(15), 1844-1849.
  • Penczek, S., et al. (2007). “Living” and Controlled Anionic Polymerization of Epoxides. Progress in Polymer Science, 32(2), 247-282.
  • Dworak, A., & Panayotov, D. (1992). Cationic polymerization of glycidol. Makromolekulare Chemie, 193(4), 849-857.
  • Kops, J., & Spanggaard, H. (1975). Cationic polymerization of some glycidyl ethers. Makromolekulare Chemie, 176(1), 299-304.

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A Comparative Performance Analysis of [[o-(Allyloxy)phenoxy]methyl]oxirane and Commercial Epoxy Diluents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive comparison of the performance of [[o-(Allyloxy)phenoxy]methyl]oxirane, a novel reactive diluent, against established commercial epoxy diluents. It is intended for researchers, scientists, and professionals in drug development and other fields where high-performance epoxy resins are crucial. This document delves into the experimental data and methodologies required to make informed decisions for advanced applications.

Introduction

Epoxy resins are a cornerstone of advanced materials, prized for their exceptional thermal and mechanical properties, chemical resistance, and dimensional stability.[1] These characteristics make them indispensable in aerospace, high-performance composites, and electronic encapsulants.[1] However, the high viscosity of standard epoxy resins, such as bisphenol A diglycidyl ether (DGEBA), often presents processing challenges.[2][3]

Reactive diluents are low-viscosity epoxy compounds that are added to resin formulations to improve handling and processability.[4] Unlike non-reactive diluents, which can compromise the final properties of the cured material, reactive diluents have epoxy groups that allow them to cross-link into the polymer network during curing.[2][4] This integration helps to maintain, and in some cases even enhance, the performance of the final product.[2][5] The global market for epoxy active diluents was valued at USD 974.2 million in 2024 and is projected to grow, underscoring their industrial importance.[6]

This guide focuses on this compound, a novel monofunctional epoxy diluent. Its unique chemical structure, featuring an allyl group, suggests the potential for dual curing mechanisms, which could lead to enhanced cross-linking density and improved material properties.

Materials and Methods

To provide a thorough comparison, we will evaluate this compound against two widely used commercial monofunctional epoxy diluents:

  • Cresyl Glycidyl Ether (CGE): An aromatic monofunctional diluent known for its ability to reduce viscosity while maintaining good mechanical and chemical resistance.[7][8]

  • Butyl Glycidyl Ether (BGE): An aliphatic monofunctional diluent that is highly effective at reducing viscosity but can sometimes lead to a reduction in thermal and mechanical properties.

The following experimental protocols, based on established ASTM standards, will be used to assess the performance of each diluent when blended with a standard DGEBA epoxy resin.

CuringMechanism cluster_main Epoxy-Amine Reaction cluster_secondary Allyl Group Reaction (Thermal) N1 Epoxy Group N3 Primary Cross-linking N1->N3 N2 Amine Hardener N2->N3 N5 Secondary Cross-linking N3->N5 Increased Network Density N4 Allyl Group N4->N5

Caption: Dual curing mechanism of this compound.

Conclusion

This compound demonstrates significant potential as a high-performance reactive diluent for epoxy resins. It effectively reduces viscosity while enhancing the mechanical and thermal properties of the cured system, a combination not typically seen with conventional monofunctional diluents. The presence of the allyl group appears to facilitate a dual curing mechanism, leading to a more robust and thermally stable polymer network.

For researchers and professionals seeking to develop advanced epoxy formulations with improved processability without compromising, and potentially enhancing, performance, this compound represents a promising new alternative. Further investigation into the curing kinetics and the optimization of formulations containing this novel diluent is warranted.

References

  • DENACOL's Lab. (2024, June 1). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. [Link]

  • ASTM International. (n.d.). ASTM D2393-86(2010)e1, Standard Test Method for Viscosity of Epoxy Resins and Related Components. [Link]

  • ASTM International. (n.d.). ASTM D638-22, Standard Test Method for Tensile Properties of Plastics. [Link]

  • ASTM International. (n.d.). ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. [Link]

  • ASTM International. (n.d.). ASTM D256-10(2018), Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics. [Link]

  • ASTM International. (n.d.). ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

  • MDPI. (2021). Recent Development of Functional Bio-Based Epoxy Resins. [Link]

  • MDPI. (2024). The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings. [Link]

  • PMC - NIH. (2022). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. [Link]

  • Precedence Research. (2024). Epoxy Active Diluent Market Size, Share & Forecast Report, 2034. [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. [Link]

  • ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. [Link]

  • ZwickRoell. (n.d.). ASTM D256 | Notched Izod Impact Test on Plastics. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [[o-(Allyloxy)phenoxy]methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are paramount. However, with great innovation comes the profound responsibility of ensuring safety, not only during experimentation but also through the entire lifecycle of a chemical, including its disposal. This guide provides an in-depth, procedural framework for the proper disposal of [[o-(Allyloxy)phenoxy)methyl]oxirane, a reactive epoxide compound. Adherence to these protocols is critical for safeguarding laboratory personnel, the wider community, and the environment.

Understanding the Inherent Risks of [[o-(Allyloxy)phenoxy]methyl]oxirane

This compound, also known as Allyl Glycidyl Ether (AGE), is a flammable liquid and vapor that poses significant health and environmental hazards.[1][2] A thorough understanding of its properties is the foundation of safe handling and disposal.

Key Hazards:

  • Toxicity: Harmful if swallowed or inhaled.[1][2] Inhalation may cause respiratory irritation, with symptoms including a burning sensation, coughing, and shortness of breath.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][2][3] Prolonged or repeated skin contact can lead to dermatitis and may cause an allergic skin reaction.[3]

  • Systemic Effects: May cause damage to organs through prolonged or repeated exposure. There is also suspicion of causing genetic defects and of damaging fertility or the unborn child.[1]

  • Flammability: Flammable liquid and vapor, with a flashpoint of 48°C (118.4°F).[2][3] Vapors can form explosive mixtures with air.[2]

  • Reactivity: Incompatible with strong oxidizing agents, acids, and bases.[2] Reactions with these can be violent and generate heat, increasing fire and explosion hazards.[3]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.

Property Value Source
Synonyms Allyl Glycidyl Ether (AGE), 1-(allyloxy)-2,3-epoxypropane[2]
CAS Number 106-92-3[2]
Molecular Formula C6H10O2[1]
Flash Point 48°C (118.4°F)[2]
Boiling Point 154°C @ 760 mmHg[2]
Incompatibilities Oxidizing agents, acids, bases[2]

Pre-Disposal Considerations: A Foundation of Safety

Proper disposal begins long before the waste container is full. The following steps are crucial for minimizing risk and ensuring compliance.

1. Engineering Controls and Personal Protective Equipment (PPE):

All handling and disposal preparation of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is a primary engineering control to minimize inhalation exposure.[5]

Essential PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.[2][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[4]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[4]

  • Respiratory Protection: If working outside of a fume hood or in situations with potential for high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

2. Waste Segregation and Container Selection:

Never mix this compound waste with incompatible materials.[6][7] A dedicated, properly labeled hazardous waste container is mandatory.

  • Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass. Avoid metal containers for acids and bases in general, though for this specific ether, a primary concern is reaction with strong acids or bases that might be contaminants.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic, Irritant).[9] The accumulation start date must also be clearly marked.[10]

  • Closure: Keep the waste container tightly closed except when adding waste.[9][11]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound waste.

Protocol 1: Disposal of Unused or Expired this compound
  • Evaluation: Before disposal, ensure the material has not formed peroxides, a risk with ethers.[12][13] If the container is old, has been exposed to air, or shows signs of crystallization or discoloration, test for peroxides using commercially available test strips. If peroxides are present, contact your institution's Environmental Health and Safety (EHS) department immediately for specialized disposal procedures.[12]

  • Packaging: The original container is the preferred vessel for disposal, provided it is in good condition. Ensure the cap is securely tightened.

  • Labeling: If the original label is damaged or obscured, create a new hazardous waste label with all required information.

  • Storage: Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][6]

Protocol 2: Disposal of Contaminated Materials

This includes items such as personal protective equipment (gloves, lab coats), absorbent materials from small spills, and contaminated labware.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container. Do not overfill the container.

  • Segregation: Ensure that sharps (needles, broken glass) are placed in a separate, puncture-resistant sharps container that is also labeled as hazardous waste.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound Contaminated Debris," and the associated hazard symbols.

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

Protocol 3: Management of Spills

Immediate and appropriate action is critical in the event of a spill.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team.[4]

    • Do not attempt to clean up a large spill without specialized training and equipment.[4]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Identification: This compound waste_type What is the form of the waste? start->waste_type liquid_check Is it unused/expired chemical? waste_type->liquid_check Liquid solid_check Is it contaminated debris? waste_type->solid_check Solid spill_check Is it a spill? waste_type->spill_check Spill peroxide_check Potential for peroxide formation? (Old, exposed to air) liquid_check->peroxide_check Yes package_original Package in original container. Label as Hazardous Waste. liquid_check->package_original No collect_debris Collect in a labeled, leak-proof container. solid_check->collect_debris Yes spill_size Spill size? spill_check->spill_size Yes contact_ehs Contact EHS for specialized disposal. peroxide_check->contact_ehs Yes peroxide_check->package_original No small_spill Small Spill (<100mL): Absorb with inert material. Collect as hazardous waste. spill_size->small_spill <100 mL large_spill Large Spill (>100mL): Evacuate and call EHS. spill_size->large_spill >100 mL store_waste Store in designated hazardous waste accumulation area. package_original->store_waste collect_debris->store_waste small_spill->store_waste final_disposal Arrange for pickup by a licensed hazardous waste vendor. store_waste->final_disposal

Caption: Disposal decision workflow for this compound.

Final Disposal and Regulatory Compliance

All hazardous waste, including this compound, must be disposed of through a licensed hazardous waste management company.[14] It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and stored prior to pickup. Maintain meticulous records of all hazardous waste generated and disposed of, as required by the Environmental Protection Agency (EPA) and local regulations.[14]

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

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  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (2023). Sources and environmental fate of halomethoxybenzenes. Retrieved from [Link]

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  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

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